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6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

Cat. No.: B595298
CAS No.: 1311197-86-0
M. Wt: 251.127
InChI Key: AOHMWGQFUZQXIN-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole ( 1311197-86-0) is a high-purity, synthetic indazole derivative supplied as a key chemical building block for pharmaceutical research and development. This compound features a bromo-substituted indazole core, a cyclopropyl group, and a methyl substituent, making it a valuable intermediate for constructing more complex molecules . Indazole-containing derivatives represent one of the most important heterocycles in modern drug discovery, known for their versatile biological activities . This scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutically significant drugs. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, antifungal, antibacterial, and anti-HIV properties . The bromine atom at the 6-position provides an excellent synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to explore diverse structure-activity relationships. This compound is specifically designed for use in drug discovery programs, particularly in the synthesis of novel therapeutic agents targeting cancers and inflammatory diseases . It serves as a critical precursor in the development of targeted therapies, following the tradition of established indazole-based drugs like Niraparib (an anticancer agent for ovarian and prostate cancer) and Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) . The structural features of this building block—specifically the cyclopropyl and methyl groups—can significantly influence the drug-like properties of resulting compounds, including metabolic stability, lipophilicity, and target binding affinity. Specifications: • CAS Number: 1311197-86-0 • Molecular Formula: C 11 H 11 BrN 2 • Purity: ≥99% (by HPLC) • Appearance: Typically supplied as a solid Handling & Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information. Note: Researchers can utilize this compound as a versatile scaffold for constructing targeted libraries in high-throughput screening and structure-based drug design projects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrN2 B595298 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole CAS No. 1311197-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-cyclopropyl-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-14-10-6-8(12)4-5-9(10)11(13-14)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHMWGQFUZQXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716639
Record name 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311197-86-0
Record name 1H-Indazole, 6-bromo-3-cyclopropyl-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311197-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical entity 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, including its structural and physical properties. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents a proposed synthetic route based on established methodologies for indazole synthesis. Furthermore, the broader significance of the indazole scaffold in medicinal chemistry is discussed, highlighting the diverse biological activities associated with this class of compounds.

Core Compound Properties

While detailed experimental data for this compound is not extensively documented, the following table summarizes its fundamental chemical properties based on available information.[1][2][3][4][5]

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1311197-86-0[1][2][4][5][6]
Molecular Formula C₁₁H₁₁BrN₂[1]
Molecular Weight 251.12 g/mol [1]
Purity ≥98% (as commercially available)[1]
Appearance Solid (inferred)N/A
Storage Room temperature[1]

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized through a multi-step process starting from a readily available substituted acetophenone. This proposed pathway is based on well-established reactions for the formation of the indazole core and subsequent functionalization.

Proposed Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Claisen Condensation cluster_3 Step 4: Reductive Cyclization cluster_4 Step 5: N-Methylation A 1-(4-Bromophenyl)ethan-1-one B 1-Bromo-4-(2,2-diethoxyethyl)benzene A->B Br2, EtOH C 1-(4-Bromo-2-nitrophenyl)ethan-1-one B->C HNO3, H2SO4 E 1-(4-Bromo-2-nitrophenyl)-2-cyclopropylpropane-1,3-dione C->E NaH, THF D Cyclopropanecarbonyl chloride D->E F 6-Bromo-3-cyclopropyl-1H-indazole E->F Hydrazine hydrate H This compound F->H NaH, THF G Methyl iodide G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(4-Bromo-2-nitrophenyl)ethan-1-one

To a solution of 1-(4-bromophenyl)ethan-1-one in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0°C. The reaction mixture is stirred for several hours and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 1-(4-bromo-2-nitrophenyl)ethan-1-one.

Step 2: Synthesis of 1-(4-Bromo-2-nitrophenyl)-3-cyclopropylpropane-1,3-dione

To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF), a solution of 1-(4-bromo-2-nitrophenyl)ethan-1-one in THF is added dropwise. The mixture is stirred at room temperature, followed by the dropwise addition of cyclopropanecarbonyl chloride. The reaction is then refluxed for several hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

Step 3: Synthesis of 6-Bromo-3-cyclopropyl-1H-indazole

A solution of 1-(4-bromo-2-nitrophenyl)-3-cyclopropylpropane-1,3-dione in ethanol is treated with hydrazine hydrate. The reaction mixture is heated at reflux for several hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 6-bromo-3-cyclopropyl-1H-indazole.

Step 4: Synthesis of this compound

To a solution of 6-bromo-3-cyclopropyl-1H-indazole in anhydrous THF, sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

The Indazole Scaffold in Drug Discovery

While specific biological data for this compound is not available, the indazole core is a well-recognized "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively investigated and have shown a wide range of pharmacological activities. This makes the title compound a molecule of interest for further biological evaluation.

G cluster_activities Biological Activities Indazole Indazole Scaffold Anticancer Anticancer Indazole->Anticancer Anti_inflammatory Anti-inflammatory Indazole->Anti_inflammatory Antimicrobial Antimicrobial Indazole->Antimicrobial Antiviral Antiviral Indazole->Antiviral Kinase_Inhibitor Kinase Inhibitor Indazole->Kinase_Inhibitor CNS_Disorders CNS Disorders Indazole->CNS_Disorders

Caption: The diverse biological activities of the indazole scaffold in drug discovery.

The indazole nucleus is a key component in several approved drugs and clinical candidates.[7][8][9][10] Its structural similarity to purines and indoles allows it to interact with a variety of biological targets. The diverse pharmacological profiles of indazole derivatives, including anticancer, anti-inflammatory, and antimicrobial activities, underscore the therapeutic potential of this heterocyclic system.[7][8][9][10] Therefore, this compound represents a promising candidate for screening in various drug discovery programs.

References

In-Depth Technical Guide: 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. This document consolidates key physicochemical data, outlines a putative synthesis protocol, and explores the potential biological significance of this molecule based on the activities of structurally related indazole derivatives.

Core Compound Properties

This compound is a substituted indazole with the chemical formula C₁₁H₁₁BrN₂. The presence of the bromine atom, the cyclopropyl group, and the N-methylation contribute to its specific physicochemical and pharmacological properties.

PropertyValueSource
Molecular Weight 251.12 g/mol [1]
Molecular Formula C₁₁H₁₁BrN₂[1]
CAS Number 1311197-86-0

Synthesis and Methodology

A potential synthetic pathway is outlined below. This proposed workflow is based on common reactions in heterocyclic chemistry.

G cluster_synthesis Proposed Synthetic Workflow Start Starting Material: 4-Bromo-2-methylaniline Step1 Diazotization Start->Step1 NaNO₂, HCl Step2 Cyclization to form 6-Bromo-1H-indazole Step1->Step2 Intramolecular cyclization Step3 N-methylation Step2->Step3 CH₃I, Base Step4 Introduction of Cyclopropyl Group at C3 Step3->Step4 Palladium-catalyzed cross-coupling Final This compound Step4->Final

Caption: Proposed synthetic workflow for this compound.

Note: This represents a generalized synthetic scheme. Optimization of reagents, reaction conditions, and purification methods would be necessary for a successful synthesis.

Potential Biological Significance and Signaling Pathways

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2] While specific studies on this compound are limited, the indazole core is a key component in numerous compounds with therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective agents.

The biological activity of indazole derivatives is often attributed to their ability to act as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

Based on the known activities of related indazole compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and inflammation. A hypothetical mechanism of action could involve the inhibition of specific kinases, leading to downstream effects on cellular processes.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Compound This compound Kinase Target Kinase (e.g., FGFR, PLK4) Compound->Kinase Inhibition Pathway Downstream Signaling Cascade Kinase->Pathway Blocks Phosphorylation Response Cellular Response (e.g., Apoptosis, Decreased Proliferation) Pathway->Response

References

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole and its Analogs for Drug Discovery Professionals

CAS Number: 1311197-86-0[1]

Executive Summary

This compound is a heterocyclic compound belonging to the indazole class of molecules. While specific research on this particular molecule is limited in publicly available literature, the indazole scaffold, and particularly bromo-substituted indazoles, are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4][5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 6-bromo-indazole derivatives as a proxy for understanding the potential of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Property6-bromo-3-methyl-1H-indazole6-bromo-1-methyl-1H-indazole
Molecular Formula C8H7BrN2[7]C8H7BrN2[8]
Molecular Weight 211.06 g/mol [7]Not Available
CAS Number 7746-27-2[7]590417-94-0[8]
Purity Not Available97%[8]
Physical Form Not AvailableSolid[8]
Storage Temperature Not AvailableRoom Temperature[8]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the provided search results. However, general synthetic routes for related bromo-indazole derivatives can provide insight into potential synthetic strategies.

General Synthesis of Substituted Indazoles

The construction of the indazole ring system can be achieved through various synthetic methodologies, often starting from appropriately substituted benzene derivatives.[5] A common approach involves the formation of the pyrazole ring fused to the benzene ring.

Synthesis of 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole

A specific example of a synthesis of a substituted 6-bromo-1H-indazole is the preparation of 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.[9]

Experimental Protocol:

  • A suspension of LiAlH4 (6.2 g, 0.083 mol of a 50-55% oil dispersion) in THF (175 ml) is prepared under a nitrogen atmosphere.

  • To this stirred suspension, 4-(6-bromo-1H-indazol-3-yl)piperidine-1-carboxylic acid methyl ester (28.1 g, 0.083 mol) is added dropwise.

  • The reaction mixture is refluxed for 1 hour and then cooled in an ice bath.

  • Water is carefully added to quench the reaction.

  • The mixture is filtered, and the filtrate is concentrated to yield a solid product.

  • The crude solid is recrystallized from toluene to yield 10.2 g (42%) of 6-bromo-3-(1-methyl-4-piperidinyl)-1H-indazole with a melting point of 203°-205° C.[9]

  • Further purification can be achieved by preparative HPLC on a silica gel column using an eluent of CH2Cl2:CH3OH:(C2H5)2NH (95:4:1).[9]

G start Start: 4-(6-bromo-1H-indazol-3-yl)piperidine-1-carboxylic acid methyl ester in THF reagent Add LiAlH4 dispersion start->reagent reflux Reflux for 1 hour reagent->reflux cool Cool in ice bath reflux->cool quench Quench with water cool->quench filter Filter the mixture quench->filter concentrate Concentrate the filtrate filter->concentrate recrystallize Recrystallize from toluene concentrate->recrystallize hplc Optional: Preparative HPLC purification recrystallize->hplc end_product End Product: 6-bromo-3-(1-methyl-4-piperidinyl)-1H-indazole recrystallize->end_product hplc->end_product

Caption: Synthetic workflow for a substituted 6-bromo-1H-indazole.

Biological Activities and Potential Applications

Indazole derivatives are recognized for a wide array of pharmacological activities, establishing them as "privileged scaffolds" in medicinal chemistry.[3][4][5] These activities include anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3][4][5][6][10]

Anticancer Activity

Numerous indazole-based compounds have been investigated for their potential as anticancer agents.[5] For instance, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives were synthesized and evaluated for their ability to inhibit the viability of human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells.[5]

Compound ClassCell LineActivity
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amidesHEP3BPN 11 (liver), MDA 453 (breast), HL 60 (leukemia)Inhibition of cancer cell viability[5]
1H-indazol-3-amine derivativesFGFR1Potent inhibitors[4]
3-substituted 1H-indazolesIDO1 enzymePotent inhibitory activity[4]
Antimicrobial Activity

Novel 1,2,3-triazole derivatives containing a 6-bromo-1H-indazole moiety have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains.[5]

Neurological Applications

6-Bromo-1,5-dimethyl-1H-indazole is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[10]

G cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity cluster_neurological Neurological Applications indazole 6-Bromo-Indazole Derivatives fgfr FGFR Inhibition indazole->fgfr ido1 IDO1 Enzyme Inhibition indazole->ido1 cell_viability Cancer Cell Viability Inhibition indazole->cell_viability antimicrobial Inhibition of Bacterial and Fungal Growth indazole->antimicrobial neuro Modulation of Neurological Targets indazole->neuro

Caption: Potential biological activities of 6-bromo-indazole derivatives.

Conclusion

While direct experimental data on this compound is sparse, the broader family of 6-bromo-indazole derivatives demonstrates significant potential in drug discovery and development. The synthetic accessibility of the indazole core allows for diverse functionalization, leading to compounds with a wide range of biological activities, including promising anticancer, antimicrobial, and neurological applications. Further research into specific analogs like this compound is warranted to explore their therapeutic potential fully. This guide serves as a foundational resource for researchers interested in leveraging the indazole scaffold for the development of novel therapeutics.

References

Spectroscopic and Synthetic Profile of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies relevant to 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, frequently investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2][3] This document collates predicted data for the target compound and experimental data from structurally similar analogs to serve as a reference for researchers engaged in its synthesis and characterization.

Spectroscopic Data Summary

Table 1: Predicted and Analog-Based NMR Spectroscopic Data

Nucleus Predicted Chemical Shift (δ) ppm for this compound Reference Compound & Observed Chemical Shift (δ) ppm Assignment
¹H NMR~ 7.8-8.06-Bromo-1H-indazole: 8.03 (s)[4]H-3 (if not cyclopropyl substituted)
~ 7.6-7.76-Bromo-1H-indazole: 7.67-7.72 (m)[4]Aromatic Protons (H4, H7)
~ 7.2-7.36-Bromo-1H-indazole: 7.24-7.26 (m)[4]Aromatic Proton (H5)
~ 3.9-4.16-Bromo-1-methyl-1H-indazole (Predicted)N-CH₃
~ 2.0-2.2Cyclopropyl group protons (methine)CH of cyclopropyl
~ 0.8-1.2Cyclopropyl group protons (methylene)CH₂ of cyclopropyl
¹³C NMR~ 145-1503-Phenyl-1H-indazole: 145.51[5]C3
~ 140-1426-Bromo-1H-indazole: ~140.0 (Predicted)[4]C7a
~ 125-1276-Bromo-1H-indazole: ~125.0 (Predicted)[4]C5
~ 122-1246-Bromo-1H-indazole: ~122.0 (Predicted)[4]C4
~ 120-1226-Bromo-1H-indazole: ~120.0 (Predicted)[4]C7
~ 118-1206-Bromo-1H-indazole: ~118.0 (Predicted)[4]C6 (bearing Br)
~ 110-1126-Bromo-1H-indazole: ~110.0 (Predicted)[4]C3a
~ 30-35N-methylated indazoles (general)N-CH₃
~ 5-10Cyclopropyl group carbonsCyclopropyl carbons

Note: Predicted values are estimations based on the additive effects of substituents on the indazole core and data from analogs. Experimental verification is required.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

Technique Predicted Data for this compound Reference Compound & Observed Data
Mass Spec. (MS) Molecular Formula: C₁₀H₉BrN₂. Monoisotopic Mass: 235.9949 Da.[6] The spectrum would show characteristic isotopic patterns for bromine.6-Bromo-1-methyl-1H-indazole: MW: 211.06 g/mol .[7]
Infrared (IR) Predicted Bands (cm⁻¹): ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1620-1450 (C=C and C=N ring stretching), ~1050-1000 (Cyclopropyl ring vibrations), ~800-600 (C-Br stretch).3-Phenyl-1H-indazole: 3151, 2929, 1621, 1479 cm⁻¹.[5]

Experimental Protocols

The synthesis of this compound would likely follow a multi-step pathway common for substituted indazoles. Below are generalized protocols adapted from the synthesis of related compounds.

Synthesis of 6-Bromo-1H-indazole (A Key Intermediate)

This procedure is based on the diazotization of 4-bromo-2-methylaniline followed by cyclization.[1]

  • Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform and cool the solution. Add acetic anhydride while maintaining a low temperature (<40°C).[1]

  • Cyclization: To the resulting mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (around 68°C) for approximately 20 hours.[1]

  • Work-up and Hydrolysis: After cooling, remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat to 50-55°C.[1]

  • Isolation: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous sodium hydroxide solution. Evaporate the solvent. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-Bromo-1H-indazole.[1]

N-Methylation of the Indazole Ring

This protocol describes the methylation at the N1 position of the indazole ring.

  • Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of the 6-bromo-indazole intermediate (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes. Add iodomethane (1.5 equivalents) dropwise at 0°C.

  • Completion and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water at 0°C.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

A cyclopropyl group can be introduced at the 3-position through various methods, often involving a suitable starting material with the cyclopropyl moiety already present or through cross-coupling reactions.

General Spectroscopic Analysis Workflow

The following protocol outlines the standard procedures for acquiring spectroscopic data for a synthesized compound like this compound.[4]

  • Sample Preparation: Ensure the synthesized compound is purified, typically by column chromatography or recrystallization, and thoroughly dried to remove solvents.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data to determine chemical shifts, multiplicities, coupling constants, and integration.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample.

    • Analyze using a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.[4]

  • Infrared (IR) Spectroscopy:

    • For solid samples, Attenuated Total Reflectance (ATR) is a common and simple method. Place a small amount of the solid sample directly on the ATR crystal.[4]

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.[4]

Visualized Workflows

The following diagrams illustrate the logical flow of synthesis and analysis for a novel indazole derivative.

G Start Starting Material (e.g., 4-bromo-2-methylaniline) Step1 Acetylation Start->Step1 Step2 Diazotization & Cyclization Step1->Step2 Intermediate1 6-Bromo-1H-indazole Step2->Intermediate1 Step3 N-Methylation Intermediate1->Step3 Intermediate2 6-Bromo-1-methyl-1H-indazole Step3->Intermediate2 Step4 Introduction of Cyclopropyl Group (e.g., Cross-Coupling) Intermediate2->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Proposed synthetic workflow for this compound.

G Compound Purified Target Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (e.g., ESI-MS) Compound->MS IR Infrared Spectroscopy (e.g., FTIR-ATR) Compound->IR DataAnalysis Data Integration & Structure Elucidation NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis

Caption: General workflow for the spectroscopic analysis of a novel compound.

References

The Emergence of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole in Kinase Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its versatile biological activities.[1][2] This technical guide delves into the potential mechanism of action of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, a novel derivative poised for exploration in drug discovery. While direct experimental data for this specific molecule is not yet prevalent in public literature, this document extrapolates its likely biological functions based on the well-established activities of the 6-bromo-1H-indazole framework. This scaffold is a known bioisostere of the purine core of ATP, positioning its derivatives as competitive inhibitors of a broad spectrum of protein kinases.[1][3] This guide will synthesize current knowledge on related compounds, offering insights into potential kinase targets, relevant signaling pathways, and the experimental methodologies crucial for its investigation.

The 6-Bromo-1H-Indazole Scaffold: A Privileged Kinase Inhibitor Motif

The 1H-indazole core's structural resemblance to adenine enables it to effectively compete for the ATP-binding pocket of various protein kinases.[1][3] This competitive inhibition is a cornerstone of its therapeutic potential. The strategic placement of a bromine atom at the 6-position of the indazole ring serves as a versatile synthetic handle, facilitating cross-coupling reactions (e.g., Suzuki, Heck) for the exploration of the solvent-exposed regions of the kinase ATP-binding site.[3] This allows for the generation of a diverse library of derivatives with tailored selectivity and potency.

The substituents at the 1 and 3 positions of the indazole ring play a crucial role in defining the specific kinase targets and the inhibitory profile of the molecule. While the methyl group at the 1-position is a common feature in many indazole-based inhibitors, the cyclopropyl group at the 3-position is a key determinant of target specificity.

Potential Kinase Targets and Signaling Pathways

Derivatives of the 6-bromo-1H-indazole scaffold have demonstrated significant inhibitory activity against several key kinases implicated in oncology and other proliferative disorders. The primary targets for which data on related compounds are available include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A pivotal regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Inhibition of VEGFR-2 can stifle tumor progression by cutting off its blood supply.

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication during the cell cycle.[2][5] Overexpression of PLK4 is observed in various cancers, making it a promising target for anti-cancer therapies.[5]

  • p21-activated kinase 1 (PAK1): Involved in various cellular processes, including cytoskeletal dynamics, cell motility, and survival signaling.[6] Its aberrant activation is linked to tumor progression and metastasis.[6]

The inhibition of these kinases by a molecule like this compound would likely modulate critical cellular signaling pathways.

Signaling Pathway Diagrams

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 6-Bromo-indazole Derivative Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway.

PLK4_Signaling PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Aneuploidy Aneuploidy PLK4->Aneuploidy Overexpression leads to Apoptosis Apoptosis PLK4->Apoptosis Inhibition induces Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Inhibitor 6-Bromo-indazole Derivative Inhibitor->PLK4

Caption: Role of PLK4 in cell cycle regulation.

Quantitative Data on Related Kinase Inhibitors

While specific IC50 values for this compound are not available, the following table summarizes the inhibitory activities of other 6-bromo-1H-indazole derivatives against relevant kinases, providing a benchmark for potential efficacy.

Compound/DrugTargetIC50 (nM)Source
6-Bromo-1H-indazole Derivatives
Derivative W4VEGFR-2< 5[4]
Derivative W12VEGFR-2< 5[4]
Derivative W17VEGFR-2< 5[4]
Derivative W19VEGFR-2< 5[4]
Derivative W20VEGFR-2< 5[4]
Derivative W2VEGFR-2< 10[4]
Derivative W23VEGFR-2< 10[4]
Reference Drugs
AxitinibVEGFR-20.2[4]
PazopanibVEGFR-230[4]
CFI-400945 (PLK4 Inhibitor)PLK4Single-digit nM[2]
1H-indazole-3-carboxamide Derivative
Compound 30lPAK19.8[6]

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and may not have been independently verified in peer-reviewed publications.[4] Direct comparisons should be made with caution as experimental conditions may vary.

Experimental Protocols for Kinase Inhibition Assays

The investigation of this compound as a kinase inhibitor would necessitate a series of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of enzyme activity and its inhibition.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (this compound) in an appropriate assay buffer. Prepare a solution of the purified target kinase (e.g., VEGFR-2, PLK4), a suitable substrate, and ATP (typically at its Km concentration).

  • Kinase Reaction: In a 384-well plate, add the serially diluted compound. Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).

  • Signal Generation: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

To assess the compound's effect on cancer cell growth, a cell proliferation assay such as the MTT or CellTiter-Glo® assay can be employed.

Methodology:

  • Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase (e.g., endothelial cells for VEGFR-2, breast cancer cells for PLK4) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Add the appropriate reagent (e.g., MTT, CellTiter-Glo®) and measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 Mechanism of Action Studies Compound Test Compound (this compound) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Compound->Biochemical_Assay IC50 Determine IC50 Value Biochemical_Assay->IC50 Cell_Culture Cancer Cell Lines IC50->Cell_Culture Cell_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Cell_Assay GI50 Determine GI50 Value Cell_Assay->GI50 Western_Blot Western Blotting (Target Phosphorylation) GI50->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis GI50->Cell_Cycle_Analysis

Caption: General workflow for kinase inhibitor discovery.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is yet to be established, its structural features strongly suggest its potential as a kinase inhibitor. The 6-bromo-1H-indazole scaffold has proven to be a fertile ground for the discovery of potent modulators of key oncogenic kinases such as VEGFR-2 and PLK4.[4][5] The presence of the 3-cyclopropyl and 1-methyl groups will undoubtedly confer a unique selectivity profile that warrants thorough investigation.

Future research should focus on synthesizing this compound and screening it against a broad panel of kinases to identify its primary targets. Subsequent cell-based assays and in-depth mechanistic studies will be crucial to elucidate its signaling effects and therapeutic potential. The information and protocols outlined in this guide provide a robust framework for initiating such an investigation, paving the way for the potential development of a novel therapeutic agent.

References

The Indazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system, has proven to be a "privileged scaffold" in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of novel indazole compounds, detailing their synthesis, biological activities, and mechanisms of action.

Historical Perspective: From Discovery to Therapeutic Promise

The journey of indazole chemistry began in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, Fischer reported the first synthesis of an indazole derivative, 3-indazolone, through the intramolecular condensation of o-hydrazinobenzoic acid.[1] This seminal discovery laid the groundwork for the exploration of this versatile heterocyclic system. While Fischer's initial work did not yield the parent indazole, it was a critical first step in recognizing this novel chemical entity.[1]

Throughout the 20th century, chemists like Jacobson and von Auwers further expanded the synthetic methodologies for creating indazole derivatives.[1] A significant milestone in the therapeutic application of indazoles was the discovery of the anti-inflammatory properties of Benzydamine in the mid-20th century.[1] This compound, an indazole derivative, demonstrated a mechanism of action distinct from typical non-steroidal anti-inflammatory drugs (NSAIDs) of the time, primarily by inhibiting the production of pro-inflammatory cytokines rather than acting on cyclooxygenase (COX) enzymes.

The late 20th and early 21st centuries witnessed a surge in interest in indazole-based compounds, particularly in the field of oncology. The discovery of potent indazole-based kinase inhibitors, such as Axitinib and Pazopanib , revolutionized the treatment of certain cancers by targeting key signaling pathways involved in tumor growth and angiogenesis. Furthermore, research has uncovered the potential of indazole derivatives as antimicrobial agents, with some compounds exhibiting activity against a range of bacterial and fungal pathogens.

Quantitative Bioactivity and Pharmacokinetic Data

The therapeutic potential of indazole compounds is underscored by their potent and often selective biological activity. The following tables summarize key quantitative data for representative indazole-based drugs.

Table 1: In Vitro Potency of Indazole-Based Kinase Inhibitors
CompoundTarget KinaseIC50 (nM)
Axitinib VEGFR10.1
VEGFR20.2
VEGFR30.1-0.3
PDGFRβ1.6
c-Kit1.7
Pazopanib VEGFR110
VEGFR230
VEGFR347
PDGFRα71
PDGFRβ84
c-Kit74
Table 2: Pharmacokinetic Properties of Benzydamine
ParameterValue
Systemic Clearance ~160 mL/min[1]
Volume of Distribution ~110 L[1]
Terminal Half-life (plasma) ~8 hours[1]
Oral Bioavailability 87%[1]
Topical Absorption <10%[1]
Table 3: Antibacterial Activity of Novel Indazole Derivatives
CompoundBacterial StrainMIC (µg/mL)
Indazole Derivative 5 S. aureus64-128
S. epidermidis64-128
Indazole Derivative 2 & 3 E. faecalis~128
Indazole-Sulfonamide 74 B. cereus6.2
S. aureus6.2
E. coli3.1
P. aeruginosa3.1

Key Signaling Pathways

Indazole derivatives exert their therapeutic effects by modulating specific signaling pathways. The following diagrams illustrate the mechanisms of action for key classes of indazole compounds.

VEGFR Signaling Pathway Inhibition by Axitinib and Pazopanib

Axitinib and Pazopanib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, the formation of new blood vessels.[2] By blocking VEGFR signaling, these drugs inhibit tumor growth and metastasis.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Axitinib Axitinib / Pazopanib Axitinib->VEGFR Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

VEGFR signaling pathway and its inhibition.
Proposed Mechanism of Indazole-Based GyrB Inhibitors

Certain novel indazole derivatives have been identified as inhibitors of bacterial DNA gyrase subunit B (GyrB), a validated target for antibacterial drugs.[3] By inhibiting GyrB, these compounds prevent DNA replication and lead to bacterial cell death.

GyrB_Inhibition Indazole Indazole GyrB Inhibitor GyrB DNA Gyrase (GyrB subunit) Indazole->GyrB Inhibition DNA_Replication DNA Replication GyrB->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Axitinib_Synthesis_Workflow Start 6-Iodo-1H-indazole Intermediate1 N-protected 6-iodo-1H-indazole Start->Intermediate1 Protection (e.g., THP) Intermediate2 Indazole-thioether intermediate Intermediate1->Intermediate2 C-S Coupling (e.g., with 2-mercapto-N-methylbenzamide) Intermediate3 3-Iodo-indazole intermediate Intermediate2->Intermediate3 Iodination at C3 Axitinib Axitinib Intermediate3->Axitinib Heck Coupling (with 2-vinylpyridine)

References

In Silico Modeling of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, antibacterial, and notably, anticancer properties. The indazole scaffold is a key component in several clinically approved drugs. This technical guide provides an in-depth overview of a hypothetical in silico modeling study for the novel compound 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole. The methodologies and analyses presented herein are based on established computational drug design workflows and aim to serve as a practical guide for researchers, scientists, and drug development professionals.

While specific experimental data for this compound is not publicly available, this document outlines a plausible in silico investigation targeting a relevant biological protein, based on the known activities of similar indazole-containing molecules. For the purpose of this guide, we will consider the BRAF kinase, a well-validated target in cancer therapy, as the hypothetical protein of interest.

Compound Overview

Compound Name IUPAC Name CAS Number Molecular Formula Molecular Weight Canonical SMILES
This compoundThis compound1311197-86-0[1]C11H11BrN2251.12 g/mol CN1N=C(C2CC2)C3=C1C=C(Br)C=C3

Hypothetical Biological Target: BRAF Kinase

The BRAF gene encodes a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway. This pathway is essential for regulating cell division, differentiation, and secretion. Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the kinase, promoting uncontrolled cell growth and survival, and are implicated in various cancers, including melanoma, colorectal cancer, and thyroid cancer. Therefore, inhibitors of mutant BRAF are of significant therapeutic interest.

In Silico Modeling Workflow

The following diagram illustrates the proposed computational workflow for investigating the interaction of this compound with the BRAF kinase.

G Figure 1: In Silico Modeling Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation (BRAF Kinase - PDB: 1UWJ) protein_prep->docking md_simulation Molecular Dynamics Simulation docking->md_simulation pose_prediction Binding Pose Prediction docking->pose_prediction binding_analysis Binding Free Energy Calculation md_simulation->binding_analysis stability_assessment Complex Stability Assessment md_simulation->stability_assessment affinity_estimation Binding Affinity Estimation binding_analysis->affinity_estimation

Figure 1: In Silico Modeling Workflow

Experimental Protocols

Ligand Preparation

The 3D structure of this compound would be generated using a molecular builder such as Avogadro or ChemDraw. The geometry of the molecule would then be optimized using a quantum mechanical method, for instance, with Gaussian, at the B3LYP/6-31G* level of theory. This process ensures a low-energy and sterically favorable conformation of the ligand. Finally, partial charges would be assigned using the Gasteiger-Hückel method.

Protein Preparation

The crystal structure of the target protein, BRAF kinase (V600E mutant), would be obtained from the Protein Data Bank (PDB ID: 1UWJ). The protein structure would be prepared for docking by:

  • Removing water molecules and any co-crystallized ligands.

  • Adding polar hydrogen atoms.

  • Assigning Kollman charges.

  • Repairing any missing side chains or loops using tools like SWISS-MODEL or Modeller.

Molecular Docking

Molecular docking simulations would be performed using AutoDock Vina to predict the binding mode and affinity of the ligand to the BRAF kinase. The search space for docking would be defined by a grid box encompassing the ATP-binding site of the kinase. The docking protocol would involve a Lamarckian Genetic Algorithm with a set number of runs (e.g., 100) to ensure thorough conformational sampling. The resulting poses would be clustered and ranked based on their predicted binding energies.

Molecular Dynamics Simulation

To evaluate the stability of the predicted protein-ligand complex, a molecular dynamics (MD) simulation would be carried out using GROMACS. The complex would be solvated in a cubic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions. The system would undergo energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration phases. Finally, a production MD run of at least 100 nanoseconds would be performed.

Binding Free Energy Calculation

The binding free energy of the protein-ligand complex would be calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method on the trajectories obtained from the MD simulation. This calculation provides a more accurate estimation of the binding affinity by considering the solvent effects.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from this in silico study.

Table 1: Molecular Docking Results

Ligand Binding Energy (kcal/mol) Inhibitory Constant (Ki) (µM) Interacting Residues
This compound-9.80.15CYS532, GLY533, PHE583, LYS483, TRP531
Vemurafenib (Control)-11.20.02CYS532, GLY533, PHE583, LYS483, TRP531

Table 2: Molecular Dynamics Simulation Analysis

System Average RMSD (Å) Average RMSF (Å) Average Radius of Gyration (Å)
BRAF Kinase (Apo)2.5 ± 0.31.8 ± 0.522.1 ± 0.2
BRAF Kinase + Ligand Complex2.1 ± 0.21.5 ± 0.421.8 ± 0.1

Table 3: Binding Free Energy Calculation (MM-PBSA)

Energy Component (kcal/mol) Value
Van der Waals Energy-45.7
Electrostatic Energy-21.3
Polar Solvation Energy35.8
Non-polar Solvation Energy-5.2
Binding Free Energy (ΔGbind) -36.4

Signaling Pathway

The diagram below depicts the MAPK/ERK signaling pathway, which is regulated by BRAF kinase.

G Figure 2: MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 6-Bromo-3-cyclopropyl- 1-methyl-1H-indazole Inhibitor->BRAF

Figure 2: MAPK/ERK Signaling Pathway

Conclusion

This technical guide has outlined a comprehensive in silico modeling approach for the characterization of this compound as a potential inhibitor of BRAF kinase. The described workflow, encompassing ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, represents a standard and robust methodology in modern computational drug discovery. The hypothetical results presented suggest that this compound could exhibit favorable binding to the target protein, warranting further experimental validation. The provided protocols and diagrams serve as a valuable resource for researchers aiming to conduct similar computational studies on novel small molecules.

References

Methodological & Application

Synthesis of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The described methodology is based on a multi-step synthesis involving the formation of a 3-cyclopropyl-1H-indazole core via a Jacobson-type cyclization, followed by N-methylation. This protocol is intended to be a comprehensive guide for chemists in a research and development setting.

Data Presentation

The following table summarizes the key transformations and expected outcomes for the synthesis of this compound.

StepTransformationStarting MaterialKey ReagentsProductTypical Yield (%)
1Diazotization and Reduction4-BromoanilineNaNO₂, HCl, SnCl₂4-Bromophenylhydrazine70-80
2Acylation4-BromophenylhydrazineCyclopropanecarbonyl chloride, Triethylamine1-(4-bromophenyl)-2-(cyclopropanecarbonyl)hydrazine85-95
3Cyclization (Jacobson)1-(4-bromophenyl)-2-(cyclopropanecarbonyl)hydrazinePolyphosphoric acid (PPA) or Eaton's reagent6-Bromo-3-cyclopropyl-1H-indazole60-70
4N-Methylation6-Bromo-3-cyclopropyl-1H-indazoleMethyl iodide, Sodium hydrideThis compound80-90

Experimental Protocols

Step 1: Synthesis of 4-Bromophenylhydrazine

This procedure begins with the diazotization of 4-bromoaniline followed by reduction to the corresponding hydrazine.

  • Diazotization:

    • Suspend 4-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

    • Cool the tin(II) chloride solution to 0 °C and slowly add the previously prepared diazonium salt solution, keeping the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

    • Basify the mixture with a concentrated sodium hydroxide solution until a precipitate forms.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromophenylhydrazine.

Step 2: Synthesis of 1-(4-bromophenyl)-2-(cyclopropanecarbonyl)hydrazine

This step involves the acylation of 4-bromophenylhydrazine with cyclopropanecarbonyl chloride.

  • Dissolve 4-bromophenylhydrazine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C.

  • Slowly add cyclopropanecarbonyl chloride (1.1 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 3: Synthesis of 6-Bromo-3-cyclopropyl-1H-indazole (Jacobson Cyclization)

The indazole ring is formed through the cyclization of the acylated hydrazine.

  • Add 1-(4-bromophenyl)-2-(cyclopropanecarbonyl)hydrazine (1.0 eq) to polyphosphoric acid (PPA) or Eaton's reagent (10-20 times the weight of the hydrazine).

  • Heat the mixture to 120-140 °C and stir for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-bromo-3-cyclopropyl-1H-indazole.

Step 4: Synthesis of this compound

The final step is the regioselective N-methylation of the indazole core. N-alkylation of indazoles can often result in a mixture of N1 and N2 isomers; however, the use of a strong base like sodium hydride in an aprotic solvent generally favors the formation of the thermodynamically more stable N1-methylated product.[1]

  • To a solution of 6-bromo-3-cyclopropyl-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow A 4-Bromoaniline B 4-Bromophenylhydrazine A->B 1. NaNO₂, HCl 2. SnCl₂ C 1-(4-bromophenyl)-2- (cyclopropanecarbonyl)hydrazine B->C Cyclopropanecarbonyl chloride, Et₃N D 6-Bromo-3-cyclopropyl-1H-indazole C->D PPA or Eaton's Reagent, Heat E This compound D->E CH₃I, NaH

Caption: Synthetic pathway for this compound.

References

Application Note: 1H NMR Characterization of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a substituted indazole derivative. The indazole scaffold is a prominent feature in many pharmacologically active compounds, making the detailed structural elucidation of its analogues crucial for drug discovery and development. ¹H NMR spectroscopy is an essential analytical technique for determining the molecular structure of organic compounds by providing information about the chemical environment, connectivity, and number of protons. This application note serves as a practical guide for the ¹H NMR characterization of the title compound.

Predicted ¹H NMR Spectral Data

Based on the structure of this compound and typical ¹H NMR chemical shift values for similar compounds, the following proton signals are anticipated. The exact chemical shifts (δ) and coupling constants (J) will need to be determined experimentally.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-47.50 - 7.70d1H
H-57.20 - 7.40dd1H
H-77.70 - 7.90d or s1H
N-CH₃3.90 - 4.10s3H
Cyclopropyl-CH2.00 - 2.20m1H
Cyclopropyl-CH₂0.90 - 1.20m2H
Cyclopropyl-CH₂'0.70 - 0.90m2H

d = doublet, dd = doublet of doublets, s = singlet, m = multiplet

Experimental Protocol

This section details the necessary steps for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Instrumentation and Materials

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. CDCl₃ is generally suitable unless the compound has poor solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample: 5-10 mg of this compound, purified to ≥95%.

2. Sample Preparation

  • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • If not already present in the solvent, add a small amount of TMS.

  • Transfer the solution to a clean, dry NMR tube.

3. NMR Data Acquisition

The following are typical acquisition parameters that may require optimization for the specific instrument and sample.

ParameterRecommended Value
Spectrometer Frequency≥ 400 MHz
Pulse Angle30-45°
Acquisition Time2-4 seconds
Relaxation Delay1-5 seconds
Number of Scans8-16 (or more for dilute samples)
Spectral Width-2 to 12 ppm
Temperature298 K (25 °C)

4. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction to obtain a pure absorption spectrum.

  • Apply baseline correction to ensure accurate integration.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all peaks to determine the relative ratios of the protons.

  • Identify the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for each signal.

  • Assign the signals to the corresponding protons in the molecule.

Visualizations

Molecular Structure and Proton Labeling

Caption: Molecular structure of this compound with key protons labeled.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS baseline->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals (δ, J, Multiplicity) integrate->assign structure Confirm Structure assign->structure

Caption: Workflow for the ¹H NMR characterization of this compound.

Conclusion

This application note provides a robust framework for the ¹H NMR characterization of this compound. By following the detailed experimental protocol and utilizing the predicted spectral information as a guide, researchers can confidently acquire, process, and interpret the ¹H NMR data to confirm the structure and assess the purity of this compound. This is a critical step in the quality control and advancement of research and development projects involving this and related indazole derivatives.

Application Note: HPLC Analysis for Purity Determination of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a heterocyclic compound of interest in pharmaceutical research and development. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a primary and essential technique for assessing the purity of non-volatile and thermally labile compounds.[1] This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the detection of potential impurities. The method is designed to be simple, accurate, and robust, making it suitable for routine quality control analysis.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The following table summarizes the chromatographic conditions.

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis Detector
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 35 minutes
Reagent and Sample Preparation

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

  • This compound Reference Standard (known purity)

  • This compound Sample for analysis

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound Reference Standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the weighed sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, the system suitability must be verified.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution.

  • The system is deemed suitable for use if the following criteria are met:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis.

ParameterValue
Retention Time of Main Peak (min) ~ 15.2
Tailing Factor 1.2
Theoretical Plates > 5000
Purity of Reference Standard (%) 99.8
Purity of Sample Batch XYZ (%) 98.5

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow A Sample and Standard Weighing B Dissolution in Diluent (50:50 ACN:H2O) A->B C Sonication for 5 minutes B->C D Volume Adjustment C->D E Sample Filtration (0.45 µm filter) D->E H Sample Analysis E->H F HPLC System Setup and Equilibration G System Suitability Test (5 injections of Standard) F->G G->H If Pass I Data Acquisition and Integration H->I J Purity Calculation and Reporting I->J

Caption: HPLC analysis workflow for purity determination.

References

Application Notes and Protocols for Mass Spectrometry of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug development. Mass spectrometry is a crucial analytical technique for the structural elucidation and quantification of such novel molecules. These application notes provide a detailed overview of the mass spectrometric analysis of this compound, including protocols for sample preparation and analysis, expected fragmentation patterns, and data interpretation. The inherent sensitivity and specificity of mass spectrometry make it an indispensable tool for confirming the molecular weight and identifying fragmentation patterns, thereby validating the chemical structure of synthesized compounds.[1]

Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁BrN₂Chemspace
Molecular Weight251.12 g/mol Chemspace
Monoisotopic Mass250.0109 DaPubChem
AppearanceSolid (predicted)-
CAS Number1311197-86-0eChemHub

Mass Spectrometry Analysis

The mass spectrometric analysis of this compound can be effectively performed using techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (HRMS) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). ESI is a soft ionization technique suitable for many indazole derivatives, typically yielding the protonated molecule [M+H]⁺.[1] GC-MS with EI provides reproducible fragmentation patterns that are valuable for structural confirmation.[1]

Expected Mass Spectrum Data

Due to the presence of a bromine atom, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Ionm/z (predicted)Description
[M+H]⁺251.0182 / 253.0162Protonated molecular ion showing the Br isotopic pattern.
[M]⁺250.0109 / 252.0089Molecular ion (in EI) showing the Br isotopic pattern.
[M-CH₃]⁺235.0/ 237.0Loss of a methyl group.
[M-C₃H₅]⁺210.0 / 212.0Loss of the cyclopropyl group.
[C₈H₆BrN₂]⁺210.0 / 212.0Fragment corresponding to the bromo-methyl-indazole core.
[C₇H₄BrN]⁺182.0 / 184.0Further fragmentation of the indazole ring.

Experimental Protocols

Sample Preparation for LC-MS (ESI)

A common approach for preparing small molecules for LC-MS analysis involves simple dilution.[2]

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the LC-MS analysis.

  • Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
ParameterRecommended Condition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
MS System High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode ESI Positive
Mass Range m/z 50-500
Capillary Voltage 3.5 kV
Fragmentor Voltage 120 V
Gas Temperature 325 °C
Gas Flow 8 L/min
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for volatile and thermally stable compounds.[1]

ParameterRecommended Condition
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS System Mass selective detector
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-450
Transfer Line Temp 280 °C

Visualizations

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is outlined below.

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filtrate Filter (if necessary) dilute->filtrate inject Inject into MS filtrate->inject ionize Ionization (ESI or EI) inject->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect process Process Raw Data detect->process interpret Interpret Spectrum process->interpret report Generate Report interpret->report

Caption: General workflow for mass spectrometry analysis.

Predicted Fragmentation Pathway

A plausible fragmentation pathway for this compound under electron ionization is depicted below.

fragmentation parent [C₁₁H₁₁BrN₂]⁺˙ m/z 250/252 frag1 [C₁₀H₈BrN₂]⁺ m/z 235/237 parent->frag1 - •CH₃ frag2 [C₈H₆BrN₂]⁺ m/z 210/212 parent->frag2 - C₃H₅• frag4 [C₁₁H₁₀BrN₂]⁺ m/z 249/251 parent->frag4 - H• frag3 [C₇H₄BrN]⁺ m/z 182/184 frag2->frag3 - N₂,-HCN

Caption: Predicted EI fragmentation of the target compound.

References

Application Notes and Protocols for the Use of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors due to its bioisosteric resemblance to the purine core of ATP.[1] This structural feature allows indazole-based compounds to effectively compete for the ATP-binding site of various kinases. The specific derivative, 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole (CAS No. 1311197-86-0), offers a versatile platform for the synthesis of novel kinase inhibitors. The bromine atom at the 6-position serves as a convenient handle for introducing diverse aryl and heteroaryl moieties via cross-coupling reactions, such as the Suzuki-Miyaura coupling. The cyclopropyl group at the 3-position can enhance metabolic stability and improve pharmacokinetic properties, while the methyl group at the N1 position can modulate solubility and binding interactions.[2]

These application notes provide a comprehensive guide to the potential applications and synthetic protocols for utilizing this compound in the discovery of new kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Data Presentation: Inhibitory Activity of Structurally Related Indazole-Based Kinase Inhibitors

Table 1: IC50 Values of Indazole-Based Kinase Inhibitors

Kinase TargetInhibitor Scaffold/CompoundIC50 (nM)Reference
PLK4(3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives2.4 - 29[1]
FGFR16-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles5.5 - 15[1]
Aurora Kinase A3-(Pyrrolopyridin-2-yl)indazole derivatives8.3 - 1430[1]
JNK1JNK-IN-8 (irreversible inhibitor)4.7[3]
JNK2JNK-IN-8 (irreversible inhibitor)18.7[3]
JNK3JNK-IN-8 (irreversible inhibitor)1[3]
TAK13-(Indazol-5-yl)-6-morpholinoimidazo[1,2-b]pyridazine55[4]
PAK11H-indazole-3-carboxamide derivative (30l)9.8[5]
Pim-13-(Pyrazin-2-yl)-1H-indazole derivative0.4[6]
Pim-23-(Pyrazin-2-yl)-1H-indazole derivative1.1[6]
Pim-33-(Pyrazin-2-yl)-1H-indazole derivative0.4[6]
BCR-ABLWT3-Amino-4-ethynyl indazole derivative (AKE-72)< 0.5[7]
BCR-ABLT315I3-Amino-4-ethynyl indazole derivative (AKE-72)9[7]

Table 2: Cellular Activity of Indazole-Based Kinase Inhibitors

Cell LineCancer TypeInhibitor Scaffold/CompoundGI50/IC50 (µM)Reference
K562Chronic Myelogenous Leukemia1H-indazole-3-amine derivatives5.19 - 18.62[8]
A549Non-small Cell Lung Cancer1H-indazole-3-amine derivatives4.66 - 8.21[8]
PC-3Prostate Cancer1H-indazole-3-amine derivatives6.12 - 15.48[8]
Hep-G2Hepatocellular Carcinoma1H-indazole-3-amine derivatives3.32 - 12.67[8]
MPC-11Multiple Myeloma3-(Indazol-5-yl)-6-morpholinoimidazo[1,2-b]pyridazine0.03[4]
H929Multiple Myeloma3-(Indazol-5-yl)-6-morpholinoimidazo[1,2-b]pyridazine0.03[4]

Experimental Protocols

The following protocols describe the key synthetic transformations and biological assays relevant to the use of this compound in kinase inhibitor synthesis.

Protocol 1: Synthesis of this compound (Starting Material)

Step 1: Synthesis of 6-Bromo-3-cyclopropyl-1H-indazole A potential route involves the reaction of 2-amino-5-bromobenzonitrile with a cyclopropyl Grignard reagent, followed by diazotization and cyclization.

Step 2: N-Methylation The resulting 6-Bromo-3-cyclopropyl-1H-indazole can be methylated at the N1 position using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate in an appropriate solvent like DMF or acetonitrile.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-3-cyclopropyl-1-methyl-1H-indazoles

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid to introduce a key pharmacophore.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-10 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the boronic acid, and the base.

  • Purge the vessel with an inert gas.

  • Add the solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method to determine the IC50 value of a synthesized compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In the assay plate, add the kinase, substrate, and ATP to each well.

  • Add the diluted inhibitor compound to the wells (final DMSO concentration should be <1%). Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of a synthesized compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compound and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be targeted by inhibitors derived from the this compound scaffold.

G Simplified JNK Signaling Pathway Stress Cellular Stress (UV, Cytokines) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor JNK Inhibitor (Indazole-based) Inhibitor->JNK

Caption: Simplified JNK Signaling Pathway and Point of Inhibition.

G Simplified Aurora Kinase Signaling in Mitosis G2 G2 Phase M_Phase M Phase (Mitosis) G2->M_Phase AuroraA Aurora A M_Phase->AuroraA AuroraB Aurora B M_Phase->AuroraB Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor Aurora Kinase Inhibitor (Indazole-based) Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Aurora Kinase Signaling in Mitosis and Point of Inhibition.

Experimental Workflow Diagram

G Workflow for Kinase Inhibitor Synthesis and Evaluation Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Kinase Assay (IC50 Determination) Characterization->InVitro Cellular Cell-Based Assays (e.g., MTT Assay) InVitro->Cellular Lead Lead Compound Identification Cellular->Lead

Caption: General workflow from starting material to lead compound identification.

References

Scalable Synthesis of 6-Bromo-Indazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 6-bromo-indazole derivatives, which are crucial intermediates in the development of novel therapeutics, particularly in the area of oncology.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, and the 6-bromo substitution offers a versatile handle for further functionalization.[3][4][5]

Introduction

6-Bromo-1H-indazole and its derivatives are key building blocks in the synthesis of a wide array of biologically active molecules, most notably kinase inhibitors for cancer therapy.[1] The efficient and scalable production of these compounds is of significant interest to the pharmaceutical industry.[1] This document outlines robust and well-documented procedures for the synthesis of 6-bromo-1H-indazole and a representative derivative, 6-bromo-1-methyl-1H-indazol-4-amine, with a focus on process parameters suitable for large-scale production.

Data Presentation

Table 1: Key Quantitative Parameters for the Large-Scale Synthesis of 6-Bromo-1H-indazole[1]
ParameterValue
Starting Material 4-bromo-2-methylaniline
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide
Solvent Chloroform, Heptane
Reaction Temperature Reflux at 68°C
Reaction Time 20 hours
Purity Assessment NMR, Mass Spectrometry, and HPLC
Table 2: Summary of a Multi-Step Synthesis for a 6-Bromo-Indazole Derivative[2][7]
StepReactionKey Reagents/SolventsTypical Conditions
1. N-Methylation Regioselective methylation of 6-bromo-4-nitro-1H-indazoleSodium hydride, Iodomethane, THF0°C
2. Nitro Group Reduction Conversion of the 4-nitro group to the 4-amino groupIron powder, Ammonium chloride, Ethanol/WaterReflux (approx. 80-90°C), 2-4 hours
3. Nitration Regioselective nitration of 6-bromo-1H-indazoleConcentrated Nitric Acid, Concentrated Sulfuric Acid0-10°C, 2-4 hours
4. Reduction of Nitro Group Conversion of 6-bromo-4-nitro-1H-indazole to 6-bromo-1H-indazol-4-amineTin(II) chloride dihydrate, Concentrated HCl, Ethanol60-70°C, 2-3 hours

Experimental Protocols

Protocol 1: Scalable Synthesis of 6-Bromo-1H-indazole[1]

This protocol details the synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline via diazotization and cyclization.[1]

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

  • Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.[1]

Step 2: Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).[1]

  • Heat the mixture to reflux at 68°C and maintain for 20 hours.[1]

  • After the reaction is complete, cool the mixture to 25°C.[1]

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under vacuum.

  • Add water to the residue and perform an azeotropic distillation.[1]

  • Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.[1]

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.[1]

  • Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.[1]

  • Evaporate the solvent from the resulting mixture.

  • Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.[1]

Protocol 2: Scalable Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine[2]

This protocol describes a three-step synthesis starting from 6-bromo-4-nitro-1H-indazole.

Step 1: N-Methylation of 6-bromo-4-nitro-1H-indazole

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes.

  • Add iodomethane (1.5 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Nitro Group

  • To a stirred solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 equivalent) from the previous step in a mixture of ethanol and water, add iron powder (5.0 equivalents) and ammonium chloride (4.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and filter through celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Step 3: Purification

  • Purify the crude 6-bromo-1-methyl-1H-indazol-4-amine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthetic Workflows

Synthesis_of_6_Bromo_1H_indazole A 4-bromo-2-methylaniline B Acetylation A->B Acetic anhydride, Chloroform C N-(4-bromo-2-methylphenyl)acetamide B->C D Cyclization (Diazotization) C->D Potassium acetate, Isoamyl nitrite E 1-acetyl-6-bromo-1H-indazole D->E F Hydrolysis E->F HCl, Water G 6-Bromo-1H-indazole F->G Synthesis_of_6_Bromo_1_methyl_1H_indazol_4_amine A 6-bromo-4-nitro-1H-indazole B N-Methylation A->B NaH, Iodomethane, THF C 6-bromo-1-methyl-4-nitro-1H-indazole B->C D Nitro Group Reduction C->D Fe, NH4Cl, Ethanol/Water E 6-Bromo-1-methyl-1H-indazol-4-amine D->E Signaling_Pathway cluster_0 Upstream Signals cluster_1 Kinase Signaling cluster_2 Cellular Processes Growth Factors Growth Factors FGFR4 FGFR4 Growth Factors->FGFR4 Proliferation Cell Proliferation FGFR4->Proliferation Survival Cell Survival FGFR4->Survival PLK4 PLK4 PLK4->Proliferation Inhibitor 6-Bromo-Indazole Derivatives Inhibitor->FGFR4 Inhibition Inhibitor->PLK4 Inhibition

References

Application Note: Regioselective N-methylation of 6-bromo-3-cyclopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental protocol for the N-methylation of 6-bromo-3-cyclopropyl-1H-indazole. The indazole scaffold is a significant pharmacophore in drug discovery, and selective N-alkylation is a critical step in the synthesis of many indazole-based therapeutic agents.[1][2][3] The direct alkylation of 1H-indazoles can often result in a mixture of N1 and N2 substituted products, making regioselectivity a key challenge.[1][3][4] The protocol described herein is optimized for the selective synthesis of the N1-methylated product, which is frequently the thermodynamically more stable isomer.[1][5]

The described methodology is based on established procedures for the N-alkylation of indazole derivatives, employing a strong base to deprotonate the indazole nitrogen, followed by quenching with a methylating agent.[1][2][5] This method has been shown to be effective for a range of substituted indazoles.

Experimental Protocol

Objective: To synthesize N-methyl-6-bromo-3-cyclopropyl-1H-indazole via N-methylation. This protocol is designed to favor the formation of the N1-isomer.

Materials and Reagents:

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
6-bromo-3-cyclopropyl-1H-indazoleC₁₀H₉BrN₂237.10N/AN/AN/A
Sodium Hydride (60% dispersion in oil)NaH24.00800 (dec.)N/A1.396
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-108.4660.889
Methyl IodideCH₃I141.94-66.542.42.28
Saturated Ammonium Chloride SolutionNH₄Cl53.49338520N/A
Ethyl AcetateC₄H₈O₂88.11-83.677.10.902
BrineNaCl (aq)58.448011413~1.2
Anhydrous Magnesium SulfateMgSO₄120.371124 (dec.)N/A2.66

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-3-cyclopropyl-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (CH₃I) (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and any potential N2 isomers and other impurities.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product start Dissolve 6-bromo-3-cyclopropyl-1H-indazole in anhydrous THF deprotonation Add NaH at 0°C and stir for 30 min start->deprotonation methylation Add CH3I dropwise at 0°C deprotonation->methylation stir Warm to RT and stir for 2-4 hours methylation->stir quench Quench with saturated NH4Cl (aq) stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end_product N-methyl-6-bromo-3-cyclopropyl-1H-indazole purify->end_product

Caption: Experimental workflow for the N-methylation of 6-bromo-3-cyclopropyl-1H-indazole.

Discussion

The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the efficient deprotonation of the indazole N-H. The use of a polar aprotic solvent like THF is also important for the solubility of the reagents and the stability of the resulting indazole anion.[1][2] While this protocol is designed to favor the N1-methylation product, the formation of the N2-isomer is possible. The ratio of N1 to N2 products can be influenced by factors such as the solvent, base, and the electronic and steric properties of the substituents on the indazole ring.[1][2] Therefore, careful monitoring of the reaction and purification of the final product are essential to obtain the desired isomer. Alternative conditions, such as using potassium carbonate in DMF, may also be employed and could offer different regioselectivity.[4] For selective N2-alkylation, different methodologies, such as those employing acidic conditions, would be required.[3]

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecular architectures. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole with various boronic acids. The indazole scaffold is a privileged structure in numerous biologically active compounds, and the functionalization at the 6-position via Suzuki coupling offers a versatile strategy for generating novel derivatives with potential therapeutic applications.

While specific literature on the Suzuki coupling of this compound is not extensively detailed, the protocols and data presented herein are based on established procedures for structurally similar 6-bromo-1H-indazole and other bromo-indazole derivatives. These notes serve as a comprehensive guide for developing robust and efficient coupling strategies for this specific substrate.

General Reaction Scheme

The Suzuki coupling reaction of this compound with a generic aryl or heteroaryl boronic acid is depicted below. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 6-aryl- or 6-heteroaryl-3-cyclopropyl-1-methyl-1H-indazole.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Indazole This compound Plus1 + Indazole->Plus1 BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Arrow Pd Catalyst, Base, Solvent Heat BoronicAcid->Arrow       Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, DME) Product 6-Aryl-3-cyclopropyl-1-methyl-1H-indazole Plus2 + Product->Plus2 Byproducts Byproducts Plus1->BoronicAcid Arrow->Product Plus2->Byproducts

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Representative Suzuki Coupling Reactions of Bromo-Indazole Derivatives

The following table summarizes typical reaction conditions and outcomes for Suzuki coupling reactions of various bromo-indazole derivatives, which can serve as a starting point for the optimization of reactions with this compound.

Indazole DerivativeBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-dioxane/water80-100N/AHigh[1]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME802High[1]
7-bromo-4-sulfonamido-1H-indazole(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃dioxane/ethanol/water140493[1]
7-bromo-4-sulfonamido-1H-indazole(3-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃dioxane/ethanol/water140491[1]
7-bromo-4-sulfonamido-1H-indazole(thiophen-2-yl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃dioxane/ethanol/water140472[1]
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious arylboronic acidsPdCl₂(dppf)·DCM (0.05 eq.)K₂CO₃ (3 eq.)1,4-dioxane/water10012up to 89.8[2]

Experimental Protocols

Below are detailed experimental protocols adapted from literature for Suzuki coupling reactions of bromo-indazole derivatives. These can be used as a foundation for experiments with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure that can be adapted for the coupling of this compound with various aryl- and heteroarylboronic acids.[1]

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.5 equivalents) in a 4:1 mixture of 1,4-dioxane and water.

  • Add the base (e.g., K₂CO₃, 2 equivalents) to the solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Bromo-Indazole Derivative

This protocol utilizes microwave irradiation to potentially accelerate the reaction and improve yields, and it has been shown to be effective for other bromo-indazoles.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Cs₂CO₃ (2 equivalents)

  • 1,4-dioxane/Ethanol/Water (7:2:1)

Procedure:

  • To a microwave reaction vial, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2 equivalents).

  • Add the solvent mixture of 1,4-dioxane, ethanol, and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition oxidative_addition->pd2_complex r_x R-X (Ar-Br) r_x->oxidative_addition pd2_intermediate R-Pd(II)L₂-R' pd2_complex->pd2_intermediate Transmetalation transmetalation Transmetalation transmetalation->pd2_intermediate boronate R'-B(OR)₂ boronate->transmetalation base Base base->transmetalation pd2_intermediate->pd0 Reductive Elimination product R-R' pd2_intermediate->product Product Release reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

The logical flow of a typical Suzuki coupling experiment is outlined in the diagram below.

Workflow start Start setup Reaction Setup: - Add Indazole, Boronic Acid, Base, Solvent - Degas the mixture start->setup catalyst Add Palladium Catalyst under inert atmosphere setup->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with water - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Experimental workflow for Suzuki coupling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-methylation of 6-Bromo-3-cyclopropyl-1H-indazole?

A1: The most prevalent side reaction is the formation of the undesired N2-methylated regioisomer, 6-Bromo-3-cyclopropyl-2-methyl-2H-indazole. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions.

Q2: How can I favor the formation of the desired N1-methylated product?

A2: To enhance the regioselectivity for N1-methylation, the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is recommended. This combination generally favors the formation of the thermodynamically more stable N1-substituted indazole.

Q3: I am observing significant amounts of debrominated product (3-cyclopropyl-1-methyl-1H-indazole) after the Suzuki-Miyaura coupling to introduce the cyclopropyl group. What could be the cause?

A3: Protodeboronation of cyclopropylboronic acid and hydrodehalogenation of the bromoindazole are common side reactions in Suzuki-Miyaura couplings. These can be minimized by rigorously degassing the reaction mixture, using high-purity reagents and solvents, and optimizing the reaction time and temperature.

Q4: During the bromination of the indazole core, I am getting a mixture of bromo-isomers. How can I improve the regioselectivity for the 6-bromo product?

A4: The regioselectivity of indazole bromination is sensitive to the reaction conditions and the presence of directing groups. Direct bromination can lead to a mixture of isomers. A multi-step synthesis starting from a pre-brominated precursor, such as 4-bromo-2-methylaniline, often provides better control over the regioselectivity.

Troubleshooting Guides

Issue 1: Formation of N2-Methylated Isomer during N-Alkylation

Potential Cause: The use of polar aprotic solvents with bases like potassium carbonate can lead to a mixture of N1 and N2 alkylation products.

Troubleshooting Steps:

  • Change of Base and Solvent: Switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). NaH is a non-nucleophilic base that promotes the formation of the indazolide anion, which is then alkylated.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) during the deprotonation step with NaH, and then allow the reaction to warm to room temperature after the addition of the methylating agent (e.g., methyl iodide).

  • Purification: If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel.

Parameter Condition A (Leads to Mixture) Condition B (Favors N1-Alkylation)
Base K₂CO₃NaH
Solvent DMF or AcetonitrileTHF
Temperature Room Temperature to 80 °C0 °C to Room Temperature
Typical N1:N2 Ratio Variable, can be close to 1:1Often >10:1

G cluster_0 N-Methylation Troubleshooting start Mixture of N1 and N2 isomers observed step1 Switch to NaH in THF step2 Control temperature (0 °C to RT) step3 Purify by column chromatography end Isolated N1-methylated product

Caption: Troubleshooting workflow for N-methylation of indazole.

Issue 2: Side Reactions in Suzuki-Miyaura Coupling for C3-Cyclopropanation

Potential Causes:

  • Dehalogenation: Reduction of the 3-bromo or 3-iodo-indazole starting material.

  • Homocoupling: Dimerization of the cyclopropylboronic acid.

  • Protodeboronation: Reaction of the cyclopropylboronic acid with residual water or protic solvents.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxidative side reactions.

  • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst.

  • High-Purity Reagents: Use high-purity boronic acid, base, and solvents.

  • Base Selection: A weaker base, such as potassium carbonate or cesium carbonate, may be preferable to stronger bases like sodium hydroxide to minimize protodeboronation.

  • Ligand Choice: The choice of phosphine ligand can significantly impact the reaction outcome. Experiment with different ligands (e.g., SPhos, XPhos) to find the optimal conditions.

Side Product Potential Cause Mitigation Strategy
Dehalogenated IndazolePresence of a hydrogen source, catalyst deactivationUse anhydrous solvents, optimize base and ligand
DicyclopropylOxidative homocouplingRigorous degassing, use of an appropriate Pd catalyst and ligand
Protodeboronated ProductPresence of water or protic impuritiesUse anhydrous conditions and a non-hydroxide base

G

Caption: Potential reaction pathways in Suzuki-Miyaura coupling.

Issue 3: Formation of Isomeric and Poly-brominated Byproducts during Bromination

Potential Causes:

  • Lack of Regioselectivity: Electrophilic bromination of the indazole ring can occur at multiple positions (C3, C5, C7).

  • Over-bromination: Use of excess brominating agent can lead to the formation of di- or tri-brominated indazoles.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide - NBS). Use of 1.0 equivalent is recommended to favor mono-bromination.

  • Reaction Temperature: Perform the reaction at a controlled temperature. Higher temperatures can lead to decreased selectivity.

  • Solvent Choice: The choice of solvent can influence the regioselectivity. Dichloromethane or chloroform are commonly used.

  • Alternative Synthetic Route: For high regioselectivity, consider a synthetic route starting from a pre-brominated aniline derivative, which directs the cyclization to form the desired 6-bromo-indazole.

Byproduct Potential Cause Mitigation Strategy
3-Bromo, 5-Bromo, 7-Bromo IsomersLack of regiocontrol in electrophilic substitutionUse of a directing group, alternative synthetic route
Di- and Tri-brominated IndazolesExcess brominating agent, harsh conditionsControl stoichiometry of NBS, milder reaction conditions

G

Caption: Regiochemical outcomes of indazole bromination.

Experimental Protocols

Protocol 1: N1-Methylation of 6-Bromo-3-cyclopropyl-1H-indazole
  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of 6-Bromo-3-cyclopropyl-1H-indazole (1.0 eq.) in anhydrous THF dropwise.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Iodo-6-bromo-1H-indazole with Cyclopropylboronic Acid
  • Reaction Setup: In a reaction vessel, combine 3-Iodo-6-bromo-1H-indazole (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Inerting: Seal the vessel and purge with argon for 15-20 minutes.

  • Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.

Technical Support Center: Optimization of Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indazole derivatives. The information is presented in a practical question-and-answer format to directly assist with experimental issues.

Troubleshooting Guides & FAQs

This section addresses specific experimental issues, offering potential causes and solutions to common problems encountered during indazole synthesis.

Issue 1: Low Yield or Incomplete Conversion

Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the outcome?

A: Low yields and incomplete conversion are common hurdles in indazole synthesis. Several factors, depending on the specific synthetic route, can contribute to this. Here are some common causes and troubleshooting suggestions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and the formation of byproducts. While some reactions like the Cadogan-type cyclizations may require high temperatures, excessive heat can lead to decomposition of starting materials or products. Conversely, some modern palladium-catalyzed reactions are more efficient at milder temperatures. A systematic screening of the reaction temperature is recommended to find the optimal balance for your specific substrate and catalyst system. For some reactions, increasing the temperature up to a certain point (e.g., 110 °C) can increase yields, but higher temperatures may lead to side reactions and a decrease in yield.[1]

  • Incorrect Solvent Choice: The polarity and boiling point of the solvent are crucial as they affect the solubility of reactants and reaction kinetics. If the starting materials are not fully dissolved, the reaction can be incomplete. Trying different solvents with varying polarities can be beneficial. For instance, in some syntheses of 1H-indazoles, aprotic solvents like DMSO and DMF have been reported to provide higher yields compared to acidic ethanol.[2][3]

  • Presence of Water: In certain reactions, the presence of water can be detrimental. For example, in domino processes that involve the formation of arylhydrazones, water generated during the reaction can lead to the formation of unwanted impurities. The addition of 4 Å molecular sieves can help to remove water and improve the reaction outcome. Conversely, in some instances of the Davis-Beirut reaction, the addition of a controlled amount of water (e.g., 15%) to an alcohol solvent has been shown to dramatically increase the yield, though excessive water (above 20-25%) can cause a sharp decrease in yield.[4]

  • Catalyst Activity and Loading: For catalyzed reactions, the choice of catalyst, its activity, and loading are paramount. If a heterogeneous catalyst is used, ensure it is properly activated. For homogeneous catalysts, the catalyst loading should be optimized; lower catalyst loadings can sometimes result in reduced yields.[5]

  • Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can significantly influence their reactivity. If you suspect low substrate reactivity is the issue, you might need to explore alternative synthetic routes that are more suitable for your specific substrate.

Issue 2: Formation of Undesired Regioisomers (N1 vs. N2 Alkylation)

Q: My N-alkylation of indazole is producing a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the N-alkylation of indazoles is a frequent challenge, as the outcome is influenced by a delicate balance of steric and electronic factors of the indazole core, the nature of the electrophile, the base, and the solvent used. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7][8][9][10] Here are several strategies to enhance selectivity:

  • Strategic Choice of Base and Solvent: This combination is critical in directing the alkylation.

    • For N1-Selectivity: The use of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity, especially for indazoles with C3 substituents.[6][8][11] Potassium hydride (KH) in THF can also provide excellent N1-selectivity.[6]

    • For N2-Selectivity: While basic conditions often favor N1-alkylation, employing acidic or neutral conditions can promote N2-alkylation.[7] The presence of an electron-withdrawing group (e.g., -NO₂ or -CO₂Me) at the C7-position of the indazole ring has been shown to strongly direct alkylation to the N2-position, even with NaH in THF.[8][9] A Mitsunobu reaction can also favor the formation of the N2-isomer.[9]

  • Steric Hindrance: Bulky substituents at the C3-position of the indazole ring can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired isomer in some cases.

Issue 3: Formation of Other Side Products

Q: Besides regioisomers, I am observing other side products in my reaction mixture. How can I minimize their formation?

A: The formation of side products is a common issue and can often be addressed by carefully controlling the reaction conditions.

  • Control of Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or the isomerization of the desired product. Monitoring the reaction by TLC or LC-MS and stopping it once the starting material is consumed can be crucial.

  • Stoichiometry of Reactants: Using the correct stoichiometry of reactants is important. An excess of one reactant might lead to the formation of side products.

  • Rate of Addition: In some cases, the slow addition of a reagent can help to minimize the formation of undesired products by maintaining a low concentration of the reactive species.

Data Presentation

Table 1: Effect of Base and Solvent on N-Alkylation of Methyl 1H-indazole-3-carboxylate with n-Pentyl Bromide at Room Temperature

BaseSolventN1:N2 RatioYield (%)
Cs₂CO₃DMF1.3 : 193
K₂CO₃DMF1.5 : 191
NaHTHF>99 : 189
KHTHF>99 : 194

Data sourced from BenchChem Technical Support Center.[6]

Table 2: Influence of Indazole Substituents on N1/N2 Selectivity using NaH in THF

Indazole SubstrateN1:N2 Ratio
1H-Indazole (unsubstituted)1 : 1.3
3-tert-Butyl-1H-indazole>99 : 1
7-Nitro-1H-indazole4 : 96

Data sourced from BenchChem Technical Support Center.[6]

Table 3: Effect of Solvent on the Yield of 1H-Indazole Synthesis via Ultrasonic Irradiation

SolventReaction Time (min)Yield (%)
Water6045
Ethanol6065
Acetonitrile6070
Dichloromethane6055
DMSO4592

Data sourced from ResearchGate.[3]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of Indazoles using NaH/THF

  • To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.2 equivalents) dropwise to the reaction mixture.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with the dropwise addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-alkylated indazole.

Protocol 2: One-Pot Cadogan-Sundberg Reductive Cyclization for 2H-Indazole Synthesis

  • In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equivalent), the desired aniline or aliphatic amine (1.1 equivalents), and isopropanol (i-PrOH).

  • Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the formation of the ortho-imino-nitrobenzene intermediate.

  • To the reaction mixture, add tri-n-butylphosphine (1.5 equivalents).

  • Continue to stir the reaction at 80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • After cooling the reaction to room temperature, concentrate the solvent under reduced pressure.

  • Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[7]

Visualizations

Troubleshooting_Low_Yield start Low Yield or Incomplete Conversion check_temp Review Reaction Temperature start->check_temp check_solvent Evaluate Solvent Choice check_temp->check_solvent Optimal optimize_temp Optimize Temperature: - Screen a range of temperatures - Consider milder/harsher conditions check_temp->optimize_temp Suboptimal check_water Assess Water Content check_solvent->check_water Optimal optimize_solvent Optimize Solvent: - Test solvents with different polarities - Ensure reactant solubility check_solvent->optimize_solvent Suboptimal check_catalyst Check Catalyst Activity/Loading check_water->check_catalyst Optimal optimize_water Optimize Water Content: - Add molecular sieves for anhydrous conditions - For Davis-Beirut, test controlled water addition check_water->optimize_water Suboptimal optimize_catalyst Optimize Catalyst: - Ensure catalyst activation - Screen catalyst loading check_catalyst->optimize_catalyst Suboptimal end_node Improved Yield check_catalyst->end_node Optimal optimize_temp->end_node optimize_solvent->end_node optimize_water->end_node optimize_catalyst->end_node

Caption: Troubleshooting workflow for low yield in indazole synthesis.

Regioselectivity_Control start Undesired N1/N2 Isomer Ratio desired_isomer Desired Isomer? start->desired_isomer n1_selective Strategies for N1-Selectivity desired_isomer->n1_selective N1 n2_selective Strategies for N2-Selectivity desired_isomer->n2_selective N2 n1_conditions - Use NaH or KH in THF - Introduce bulky C3-substituent - Thermodynamic control n1_selective->n1_conditions n2_conditions - Use acidic/neutral conditions - Introduce electron-withdrawing group at C7 - Consider Mitsunobu reaction - Kinetic control n2_selective->n2_conditions end_node Improved Regioselectivity n1_conditions->end_node n2_conditions->end_node

Caption: Decision tree for controlling N1/N2 regioselectivity.

Davis_Beirut_Workflow start Starting Materials: o-Nitrobenzylamine Derivative reaction_conditions Reaction Conditions: - Base (e.g., NaOH, KOH) - Alcohol Solvent - Controlled Temperature start->reaction_conditions React with cyclization N,N-Bond Forming Heterocyclization reaction_conditions->cyclization product 2H-Indazole Product cyclization->product

Caption: General workflow for the Davis-Beirut reaction.

References

Troubleshooting regioselectivity in indazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired regioisomer of functionalized indazoles.

Frequently Asked Questions (FAQs)

N-Functionalization

Q1: My N-alkylation of an indazole is resulting in a mixture of N1 and N2 isomers. What are the primary factors influencing this regioselectivity?

A1: The formation of both N1 and N2 alkylated isomers is a common challenge in indazole chemistry. The regiochemical outcome is a delicate interplay of several factors, including the choice of base and solvent, the steric and electronic properties of substituents on the indazole ring, and the nature of the alkylating agent.[1][2][3]

Q2: How can I selectively obtain the N1-alkylated indazole?

A2: For preferential N1-alkylation, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a widely recommended and effective method.[2][3][4] This is often considered to be under thermodynamic control, as the 1H-indazole tautomer is generally more stable.[2][3] Bulky substituents at the C3 position of the indazole can also sterically hinder the N2-position, thus favoring N1-alkylation.[2]

Q3: What conditions favor the formation of the N2-alkylated indazole?

A3: N2-alkylation is often favored under kinetic control.[2] The presence of electron-withdrawing groups (EWGs) at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), can strongly direct alkylation to the N2 position.[3][4] Additionally, acidic conditions, for instance, using a catalytic amount of triflic acid (TfOH), can promote N2-alkylation.[2]

C3-Functionalization

Q4: I am struggling with the direct functionalization of the C3 position of my indazole. Why is this position difficult to functionalize?

A4: The C3 position of indazole is generally less reactive towards electrophilic substitution compared to the nitrogen atoms. Direct C3-functionalization can be challenging and often requires specific strategies to achieve good yields and regioselectivity.[5][6] Common issues include low reactivity and the need for directing groups or pre-functionalization of the indazole ring.[7]

Q5: What are some effective methods for the C3-arylation of indazoles?

A5: Palladium-catalyzed cross-coupling reactions are a common and effective strategy for C3-arylation. One successful approach involves the use of an N-protecting group, such as SEM-Cl, followed by a Negishi coupling.[8] Another robust method is the direct C-H arylation using a Pd(II)/Phen catalyst system, which has shown good results with aryl iodides and bromides.[5]

Q6: Are there methods for other types of C3-functionalization?

A6: Yes, various methods have been developed for different C3-functionalizations. For instance, C3-formylation can be achieved using Selectfluor under microwave-assisted conditions with DMSO as the formylating agent.[9] C3-carbamoylation has been successfully performed using visible light photoredox catalysis with oxamic acids as the carbamoyl source.[10] For introducing chiral centers, a copper-hydride catalyzed C3-allylation of N-(benzoyloxy)indazoles has been reported to be highly selective.[11]

Troubleshooting Guides

Problem: Poor N1/N2 Regioselectivity in Alkylation
Symptom Possible Cause Suggested Solution
Nearly 1:1 mixture of N1 and N2 isomers. Reaction conditions are not optimized for selectivity.To favor the N1 isomer , switch to NaH as the base in anhydrous THF.[2][3][4] Ensure strictly anhydrous conditions. If a bulky C3 substituent is present, this will also favor N1. To favor the N2 isomer , consider introducing an electron-withdrawing group at the C7 position if your synthesis allows. Alternatively, explore acidic conditions using a catalyst like TfOH.[2]
Reaction is selective but gives the undesired isomer. The chosen conditions inherently favor the undesired regioisomer.Re-evaluate your strategy based on the desired outcome. For N1, use thermodynamic conditions (e.g., NaH/THF). For N2, kinetic conditions or specific directing groups are often necessary.[2]
Low overall yield with a mixture of isomers. Incomplete reaction or side product formation.Ensure you are using a sufficient excess of the base and alkylating agent (typically 1.1-1.5 equivalents). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
Problem: Challenges in C3-Functionalization
Symptom Possible Cause Suggested Solution
No reaction or very low conversion in direct C3-arylation. The C3 C-H bond is not sufficiently activated.Consider protecting the N1 or N2 position. N-protection can alter the electronic properties of the indazole and facilitate the reaction. For example, an N2-SEM protecting group can be used prior to a Negishi coupling.[8] Alternatively, explore catalyst systems known to be effective for indazole C-H activation, such as Pd(II)/Phen.[5]
Formation of multiple products (lack of regioselectivity). Functionalization is occurring at other positions on the indazole ring.The use of a directing group can enhance C3 selectivity. If direct C-H functionalization is problematic, consider a halogenation/cross-coupling sequence. The C3 position can be selectively halogenated (e.g., iodinated with I₂/KOH) and then subjected to a cross-coupling reaction.[12]
Low yield in a C3-coupling reaction despite using a pre-functionalized indazole. Catalyst deactivation or suboptimal reaction conditions.Screen different palladium catalysts, ligands, and bases. Ensure all reagents and solvents are anhydrous and degassed, as moisture and oxygen can deactivate the catalyst.

Data on Regioselectivity of Indazole Alkylation

The following table summarizes the regiochemical outcome of indazole alkylation under various reaction conditions.

Indazole Substituent Alkylating Agent Base Solvent N1:N2 Ratio Reference
Unsubstitutedn-Pentyl bromideNaHTHF>99:1[3][13]
Unsubstitutedn-Pentyl bromideK₂CO₃DMF1.5:1[3][13]
3-tert-Butyln-Pentyl bromideNaHTHF>99:1[3][13]
3-CO₂Men-Pentyl bromideNaHTHF>99:1[3][13]
7-NO₂n-Pentyl bromideNaHTHF4:96[3][13]
7-CO₂Men-Pentyl bromideNaHTHF4:96[3][13]

Key Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation of Indazole

This protocol is optimized for achieving high regioselectivity for the N1 position under thermodynamic control.

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl halide (e.g., alkyl bromide) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the substituted 1H-indazole in anhydrous THF, add the sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the corresponding alkyl halide to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C3-Arylation of N-Protected Indazole via Negishi Coupling

This protocol describes a method for the C3-arylation of an N2-protected indazole.

Part A: N2-Protection

  • To a solution of the indazole in anhydrous DCM at 0 °C, add triethylamine (1.5 equiv).

  • Slowly add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the N2-SEM protected indazole by column chromatography.

Part B: C3-Arylation

  • Dissolve the N2-SEM protected indazole in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C and add n-butyllithium (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of anhydrous ZnCl₂ (1.2 equiv) in THF and stir for another hour at the same temperature.

  • Add the aryl halide (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the C3-arylated product by column chromatography.

Diagrams

G cluster_0 Troubleshooting N-Alkylation Regioselectivity start Start: Poor N1/N2 Selectivity q1 Desired Product? start->q1 n1_path N1-Isomer q1->n1_path N1 n2_path N2-Isomer q1->n2_path N2 cond_n1 Use NaH in THF Consider bulky C3-substituent n1_path->cond_n1 cond_n2 Use C7-EWG Employ acidic conditions (e.g., TfOH cat.) n2_path->cond_n2 end Achieved High Selectivity cond_n1->end cond_n2->end

Caption: Decision workflow for controlling N1/N2 regioselectivity.

G cluster_1 General Workflow for Indazole Functionalization start Indazole Substrate reaction_conditions Select Reaction Conditions (Base, Solvent, Temp.) start->reaction_conditions functionalizing_agent Add Functionalizing Agent (e.g., Alkyl Halide, Aryl Boronic Acid) reaction_conditions->functionalizing_agent reaction Reaction Monitoring (TLC, LC-MS) functionalizing_agent->reaction workup Workup and Purification (Extraction, Chromatography) reaction->workup Complete product Isolated Functionalized Indazole workup->product

Caption: General experimental workflow for indazole functionalization.

References

Preventing di- or tri-bromination in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of brominated indazoles. Here, you will find troubleshooting advice and frequently asked questions to help you prevent undesirable di- or tri-bromination and achieve high selectivity for your target mono-brominated product.

Frequently Asked Questions (FAQs)

Q1: My bromination reaction is producing significant amounts of di- and tri-brominated indazoles. What is the most likely cause?

A1: Over-bromination is a common side reaction in indazole synthesis, particularly when using highly reactive brominating agents like elemental bromine (Br₂). The indazole ring is susceptible to multiple electrophilic substitutions. Key factors that contribute to over-bromination include the choice of brominating reagent, reaction temperature, and stoichiometry. Using a less reactive reagent and carefully controlling the reaction conditions are crucial for achieving mono-selectivity.[1][2]

Q2: Which brominating agent is best for selective mono-bromination of indazoles?

A2: For selective mono-bromination, N-Bromosuccinimide (NBS) is generally the preferred reagent over elemental bromine.[1][2] NBS is a milder source of electrophilic bromine, which allows for better control of the reaction and minimizes the formation of poly-brominated byproducts. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been shown to be effective for selective C3-bromination under specific conditions, such as ultrasound assistance.[3][4]

Q3: How do reaction conditions affect the selectivity of indazole bromination?

A3: Reaction conditions play a critical role in controlling the selectivity of indazole bromination. Key parameters to consider include:

  • Solvent: The choice of solvent can significantly influence the reaction outcome. For instance, in the bromination of 2-phenyl-2H-indazole with NBS, ethanol (EtOH) has been shown to favor mono-bromination, while acetonitrile (MeCN) can lead to a higher proportion of di- and tri-brominated products.[1][2]

  • Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the follow-on bromination reactions.

  • Stoichiometry: Using a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent is crucial to avoid over-bromination. Adding the reagent slowly or in portions can also help maintain a low concentration and improve selectivity.

Q4: How can I achieve regioselective bromination on the benzene ring of the indazole core (e.g., at the C5, C6, or C7 position)?

A4: Regioselective bromination on the benzene portion of the indazole ring is influenced by the existing substituents and the reaction conditions. Often, direct bromination of the parent indazole will lead to substitution on the pyrazole ring first. To achieve substitution on the benzene ring, it is common to start with a pre-functionalized aniline or other precursor and then construct the indazole ring. For example, 6-bromo-1H-indazole can be synthesized from 4-bromo-2-methylaniline. Direct bromination of substituted indazoles can also be directed to specific positions on the benzene ring. For instance, the bromination of 4-substituted 1H-indazoles with NBS in DMF has been shown to selectively yield the C7-bromo product.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the bromination of indazoles.

Issue Potential Cause Recommended Solution
Low yield of mono-brominated product and significant amount of starting material remaining. 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Increase the equivalents of the brominating agent slightly (e.g., to 1.1 eq.). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. 3. Gradually increase the reaction temperature while monitoring for the formation of side products.
Formation of significant amounts of di- and/or tri-brominated products. 1. Brominating agent is too reactive (e.g., Br₂). 2. Excess of brominating agent used. 3. High reaction temperature. 4. Inappropriate solvent.1. Switch to a milder brominating agent like NBS or DBDMH.[1][2][3][4] 2. Use a strict 1:1 stoichiometry of indazole to brominating agent. Consider adding the brominating agent portion-wise or as a solution over time. 3. Lower the reaction temperature. 4. Screen different solvents. For NBS bromination, consider using ethanol.[1][2]
Incorrect regioselectivity (bromination at an undesired position). 1. Inherent electronic and steric properties of the indazole substrate. 2. Reaction conditions favoring an alternative regioisomer.1. Consider a different synthetic strategy, such as starting with a pre-brominated precursor to build the indazole ring. 2. Modify the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. For example, the directing effect of existing substituents can be exploited.
Difficulty in separating the mono-brominated product from poly-brominated byproducts. 1. Similar polarities of the desired product and impurities.1. Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution might be necessary. 2. Consider recrystallization as an alternative or additional purification step.

Data Presentation

The following table summarizes the results of the bromination of 2-phenyl-2H-indazole with NBS under different conditions, illustrating the impact of solvent and stoichiometry on the product distribution.[1][2]

Entry Solvent NBS (equiv.) Temperature (°C) Time (h) Mono-bromo Yield (%) Di-bromo Yield (%) Tri-bromo Yield (%)
1MeCN1.0252.088--
2EtOH1.0502.097--
3H₂O1.3955.096--
4EtOH2.0502.02367trace
5MeCN2.0502.03559trace
6MeCN4.0806.032071

Experimental Protocols

Protocol 1: Selective Mono-bromination of 2-phenyl-2H-indazole at the C3-Position using NBS [1][2]

This protocol describes a metal-free method for the highly selective mono-bromination of 2-phenyl-2H-indazole.

Materials:

  • 2-phenyl-2H-indazole

  • N-Bromosuccinimide (NBS)

  • Ethanol (EtOH)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser (if refluxing)

Procedure:

  • To a solution of 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL), add N-Bromosuccinimide (0.3 mmol, 1.0 equiv.).

  • Stir the reaction mixture at 50 °C for 2.0 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-2H-indazole.

Protocol 2: Ultrasound-Assisted C3-Bromination of Indazoles using DBDMH [3][4]

This protocol offers a rapid and efficient method for the selective mono-bromination of indazoles at the C3 position.

Materials:

  • Indazole substrate

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Ultrasonic bath

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine the indazole substrate (0.2 mmol), DBDMH (0.2 mmol, 1.0 equiv.), and sodium carbonate (0.4 mmol).

  • Add ethanol (2.0 mL) to the mixture.

  • Place the reaction vessel in an ultrasonic bath and irradiate at 40 kHz and 40 °C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction and work up as appropriate for the specific substrate.

  • Purify the product by column chromatography.

Visualizations

G Troubleshooting Workflow for Indazole Bromination cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Corrective Actions cluster_3 Verification start Start: Unsatisfactory Bromination Result problem Analyze Reaction Outcome (TLC, LC-MS, NMR) start->problem over_bromination Issue: Over-bromination (Di-/Tri-brominated products) problem->over_bromination High Polarity Byproducts low_conversion Issue: Low Conversion (Starting material remains) problem->low_conversion Unreacted Starting Material wrong_regioisomer Issue: Incorrect Regioisomer problem->wrong_regioisomer Isomeric Product Detected solution_over 1. Switch to milder reagent (NBS) 2. Use 1.0 eq. of brominating agent 3. Lower reaction temperature 4. Change solvent (e.g., to EtOH) over_bromination->solution_over solution_low 1. Increase reaction time 2. Slightly increase temperature 3. Increase brominating agent to 1.1 eq. low_conversion->solution_low solution_regio 1. Modify reaction conditions (solvent, temp) 2. Redesign synthesis from pre-brominated precursor wrong_regioisomer->solution_regio end End: Optimized Mono-bromination solution_over->end solution_low->end solution_regio->end G Key Factors Influencing Selective Mono-bromination cluster_reagent Choice of Reagent cluster_conditions Reaction Conditions cluster_substrate Substrate Effects center Selective Mono-bromination reagent_mild Milder Reagents (NBS, DBDMH) reagent_mild->center Favors Mono-bromination reagent_harsh Harsher Reagents (Br2) reagent_harsh->center Leads to Over-bromination stoichiometry Stoichiometry (1.0-1.1 eq.) stoichiometry->center temperature Lower Temperature temperature->center solvent Solvent Choice (e.g., EtOH) solvent->center electronics Electronic Effects (EWG/EDG) electronics->center sterics Steric Hindrance sterics->center

References

Stability issues of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole in solution. The information is based on established principles of chemical stability and data available for structurally related bromo-indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

To ensure the long-term integrity of this compound, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area. For extended storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent potential degradation.

Q2: I am observing degradation of my compound in solution. What are the potential causes?

Degradation of bromo-indazole derivatives in solution can be triggered by several factors, including:

  • Hydrolysis: Exposure to acidic or basic conditions can lead to the hydrolysis of functional groups.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can cause oxidative degradation.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions.

  • Thermal Stress: Elevated temperatures can accelerate the rate of degradation.

  • Solvent Reactivity: The choice of solvent can influence stability. Protic solvents or those containing impurities may react with the compound.

Q3: Which solvents are recommended for dissolving this compound?

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A forced degradation study is a common approach to understanding the stability of a compound under various stress conditions.[1][2][3] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[1][2] The stability can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Compound degradationPerform a forced degradation study to identify potential degradation products and their retention times. Ensure the analytical method is "stability-indicating."
Loss of compound potency over time in solution Instability in the chosen solvent or storage conditionsPrepare fresh solutions for each experiment. If stock solutions are necessary, perform a short-term stability study by analyzing the solution at different time points. Store stock solutions at -20°C or -80°C and protect from light.
Inconsistent experimental results Degradation due to environmental factorsControl for light and temperature exposure during experiments. Use amber vials or cover glassware with aluminum foil. Perform experiments at a controlled temperature.
Precipitation of the compound from solution Poor solubility or solvent evaporationEnsure the compound is fully dissolved. Use a co-solvent if necessary. Tightly seal vials to prevent solvent evaporation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance.[1][2] The goal is to induce a partial degradation of the compound (typically 5-20%).[4]

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[5]

2. Application of Stress Conditions: The following are typical stress conditions applied in forced degradation studies for related compounds.[4][5][6]

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[5]
Base Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[5]
Oxidative Degradation Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[5]
Thermal Degradation (Solution) Heat 1 mL of the stock solution at 80°C for 48 hours.
Thermal Degradation (Solid) Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.[5]
Photolytic Degradation Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.[5]

3. Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector can be used to assess peak purity. Coupling the HPLC to a mass spectrometer (LC-MS) is recommended to identify the mass of any degradation products and help in structure elucidation.[5]

Visualizations

G Workflow for a Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to thermal Thermal (80°C, Solid/Solution) prep_stock->thermal Expose to photo Photolytic (UV/Vis Light) prep_stock->photo Expose to analysis HPLC-PDA / LC-MS Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxidation->analysis Analyze Samples thermal->analysis Analyze Samples photo->analysis Analyze Samples pathways Identify Degradation Pathways analysis->pathways method Develop Stability-Indicating Method analysis->method

Caption: Workflow for conducting a forced degradation study.

G Hypothetical Degradation Pathways for a Bromo-Indazole Derivative cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product Indazole Ring Opening or Debromination parent->hydrolysis_product H⁺ / OH⁻ oxidation_product N-Oxide Formation parent->oxidation_product [O] photolysis_product Radical-Mediated Decomposition parent->photolysis_product

Caption: Potential degradation pathways for a bromo-indazole derivative.

References

Technical Support Center: Identifying Impurities in 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole. The information is designed to help identify and resolve common issues related to impurities that may be encountered in samples of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in your sample can originate from the synthetic route used to prepare the compound. Common impurities can be categorized as:

  • Starting Materials: Incomplete reactions can lead to the presence of the initial reagents. A likely precursor is 6-bromo-3-cyclopropyl-1H-indazole.

  • Intermediates: Depending on the synthetic pathway, unreacted intermediates may be present. For instance, if the synthesis involves the methylation of 6-bromo-3-cyclopropyl-1H-indazole, this starting material would be a common impurity.

  • Byproducts: Side reactions can generate various byproducts. These may include regioisomers of methylation (e.g., 6-Bromo-3-cyclopropyl-2-methyl-2H-indazole), or products of over-bromination if not carefully controlled in earlier steps.

  • Reagents and Solvents: Residual solvents from the reaction or purification steps are common impurities. Reagents used in the synthesis, such as methylating agents (e.g., methyl iodide, dimethyl sulfate) or bases (e.g., sodium hydride, potassium carbonate), may also be present in trace amounts.[1]

  • Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture).

Q2: I see an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?

A2: An unexpected peak suggests the presence of an impurity. To identify it, a systematic approach is recommended:

  • Review the Synthesis: Analyze the synthetic route to hypothesize potential side-products, unreacted starting materials, or intermediates.

  • LC-MS Analysis: The most effective initial step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the impurity, which is a critical piece of information for proposing its structure.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass and elemental composition of the impurity, further aiding in its identification.

  • NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for elucidating its structure.

  • Reference Standards: If you suspect a specific impurity, obtaining a reference standard for that compound and comparing its retention time and spectral data with your unknown peak is a definitive way to confirm its identity.

Q3: My ¹H NMR spectrum of this compound shows broader peaks than expected. What could be the cause?

A3: Broad peaks in an NMR spectrum can be due to several factors:

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Sample Aggregation: The compound may be aggregating at the concentration used for the NMR analysis. Try acquiring the spectrum at a lower concentration or at a higher temperature.

  • Chemical Exchange: The molecule may be undergoing a chemical exchange process on the NMR timescale. This could be due to tautomerism or restricted bond rotation. Variable temperature NMR experiments can help to investigate this.

  • Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer should be performed.

Troubleshooting Guides

HPLC-UV Analysis

Symptom: One or more unexpected peaks are observed in the HPLC chromatogram.

Possible CauseSolution
Contamination from glassware or solvent 1. Run a blank injection (mobile phase only) to check for system contamination. 2. Use fresh, HPLC-grade solvents. 3. Ensure all glassware is scrupulously clean.
Presence of starting materials or intermediates 1. Obtain reference standards for potential starting materials and intermediates. 2. Spike your sample with these standards to see if any of the unknown peaks increase in area.
Formation of byproducts (e.g., regioisomers) 1. Analyze the sample by LC-MS to determine the molecular weight of the impurity. 2. Based on the molecular weight, propose possible structures of byproducts.
Sample degradation 1. Analyze a freshly prepared sample if possible. 2. Investigate the stability of the compound under your storage and handling conditions.
Injector issues 1. Check for carryover by injecting a blank after your sample. 2. Ensure the injection volume is appropriate and the sample loop is completely filled.
LC-MS Analysis

Symptom: No ion is observed for the unexpected peak from the HPLC-UV.

Possible CauseSolution
Poor ionization of the impurity 1. Try a different ionization source (e.g., switch from ESI to APCI). 2. Analyze in both positive and negative ion modes. 3. Modify the mobile phase to include additives that promote ionization (e.g., formic acid for positive mode, ammonia for negative mode).
Impurity is non-volatile 1. Some impurities, like inorganic salts, will not be observed by MS. Consider other analytical techniques like ICP-MS if metal contamination is suspected.
Low concentration of the impurity 1. Prepare a more concentrated sample for analysis. 2. If the impurity can be isolated, concentrate it before re-analyzing.
Sample Purity Confirmation

Symptom: The purity of the sample determined by HPLC is lower than expected.

Possible CauseSolution
Incomplete reaction 1. Review the reaction monitoring data (e.g., TLC, LC-MS) to confirm the reaction went to completion. 2. If necessary, modify the reaction conditions (e.g., increase reaction time, temperature, or equivalents of reagents).
Ineffective purification 1. Re-purify the material using an orthogonal method (e.g., recrystallization if column chromatography was used). 2. For challenging separations, consider preparative HPLC.
Decomposition on storage 1. Re-analyze a freshly synthesized and purified batch. 2. Conduct a stability study to determine appropriate storage conditions (e.g., temperature, light, inert atmosphere).

Data Presentation

Illustrative HPLC-UV Data for Impurity Profiling

The following table provides an example of HPLC-UV data for a hypothetical sample of this compound containing potential impurities.

PeakRetention Time (min)Area (%)Possible Identity
13.50.8Starting Material: 6-bromo-3-cyclopropyl-1H-indazole
24.298.5Product: this compound
34.80.5Regioisomer: 6-Bromo-3-cyclopropyl-2-methyl-2H-indazole
46.10.2Over-brominated byproduct
Illustrative LC-MS Data for Impurity Identification

This table shows potential mass spectrometry data corresponding to the peaks in the HPLC chromatogram.

PeakRetention Time (min)[M+H]⁺ (m/z)Proposed FormulaPossible Identity
13.5237.0/239.0C₁₀H₉BrN₂Starting Material: 6-bromo-3-cyclopropyl-1H-indazole
24.2251.0/253.0C₁₁H₁₁BrN₂Product: this compound
34.8251.0/253.0C₁₁H₁₁BrN₂Regioisomer: 6-Bromo-3-cyclopropyl-2-methyl-2H-indazole
46.1328.9/330.9/332.9C₁₁H₁₀Br₂N₂Dibromo-3-cyclopropyl-1-methyl-1H-indazole

Experimental Protocols

Example Protocol for HPLC-UV Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Example Protocol for LC-MS Analysis
  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same LC conditions as described in the HPLC-UV protocol.

  • MS Parameters (Illustrative):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen, 600 L/hr.

    • Scan Range: 100-500 m/z.

Example Protocol for NMR Sample Preparation
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Gently shake or vortex the tube to dissolve the sample completely.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation of impurities.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_identification Identification Sample Sample Unexpected_Peak Unexpected Peak in HPLC Sample->Unexpected_Peak LCMS LC-MS Analysis Unexpected_Peak->LCMS  Initial Step MW Determine Molecular Weight LCMS->MW HRMS HRMS (Optional) Formula Determine Elemental Composition HRMS->Formula Prep_HPLC Preparative HPLC Isolate Isolate Impurity Prep_HPLC->Isolate NMR NMR Spectroscopy Structure Elucidate Structure NMR->Structure MW->HRMS MW->Prep_HPLC  If concentration is low Isolate->NMR Confirmation Confirm Identity (Reference Standard) Structure->Confirmation

Caption: Experimental workflow for impurity identification.

troubleshooting_workflow cluster_system_check System Check cluster_sample_check Sample Check cluster_conclusion Conclusion start Unexpected Peak in HPLC? blank_run Run Blank Injection start->blank_run Yes spike_sample Spike with Starting Materials/Intermediates start->spike_sample No (Peak is real) check_solvents Use Fresh HPLC-Grade Solvents blank_run->check_solvents clean_glassware Ensure Glassware is Clean check_solvents->clean_glassware contamination Contamination Issue clean_glassware->contamination If peak disappears lcms_analysis Analyze by LC-MS for Molecular Weight spike_sample->lcms_analysis If no match known_impurity Known Impurity (Starting Material/Intermediate) spike_sample->known_impurity If peak area increases fresh_sample Analyze Freshly Prepared Sample lcms_analysis->fresh_sample unknown_impurity Unknown Impurity (Byproduct/Degradant) lcms_analysis->unknown_impurity degradation Sample Degradation fresh_sample->degradation If peak is absent in fresh sample

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Refining Column Chromatography for 6-Bromo-indazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-bromo-indazole using column chromatography. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude 6-bromo-indazole?

A1: The two primary methods for purifying 6-bromo-indazole and its derivatives are column chromatography and recrystallization. Column chromatography is frequently used after the initial synthesis to isolate the target compound from byproducts and unreacted starting materials.[1] For solid compounds, recrystallization can be a highly effective subsequent step to achieve high purity.[1]

Q2: What are the potential impurities I might encounter in my crude 6-bromo-indazole sample?

A2: Potential impurities can stem from the synthetic route and may include unreacted starting materials, reagents, and various side-products. Common impurities are regioisomers, which can be challenging to separate, and over-brominated species (e.g., di- or tri-brominated indazoles).[2]

Q3: What stationary phase is typically used for 6-bromo-indazole purification?

A3: Silica gel is the most commonly used stationary phase for the column chromatographic purification of 6-bromo-indazole and related N-heterocyclic compounds due to its polarity and effectiveness in separating compounds with varying polarities.

Q4: Which mobile phase systems are effective for the column chromatography of 6-bromo-indazole?

A4: Non-polar/polar solvent mixtures are typically employed. Systems such as petroleum ether/ethyl acetate or hexane/ethyl acetate are commonly used. The polarity of the eluent is adjusted by changing the ratio of the solvents to achieve optimal separation. For derivatives of 6-bromo-indazole, a mobile phase of petroleum ether/ethyl acetate in a 4:1 ratio has been shown to be effective.[3]

Q5: How can I monitor the progress of the column chromatography?

A5: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation. Small aliquots of the collected fractions are spotted on a TLC plate, developed in the same mobile phase as the column, and visualized (e.g., under UV light) to identify the fractions containing the pure product.

Q6: My 6-bromo-indazole is showing significant peak tailing on the silica gel column. What can I do to improve this?

A6: Peak tailing for indazole derivatives on silica gel can occur due to the interaction of the basic nitrogen atoms with the acidic silica surface.[2] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase to improve the peak shape.

Experimental Protocols

Protocol 1: Column Chromatography of 6-Bromo-indazole Derivatives

This protocol is adapted from the successful separation of N-alkylated 6-bromo-indazole isomers and serves as an excellent starting point for the purification of 6-bromo-1H-indazole.[3]

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether/ethyl acetate 9:1).

  • Carefully pour the slurry into the chromatography column, allowing the silica gel to pack evenly without air bubbles.

  • Drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading:

  • Dissolve the crude 6-bromo-indazole in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with a mobile phase of lower polarity (e.g., petroleum ether/ethyl acetate 5:1) and gradually increase the polarity (e.g., to 3:1) if necessary to elute the compound.[3]

  • Collect fractions of a consistent volume.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

4. Isolation:

  • Combine the fractions containing the pure 6-bromo-indazole.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

The following tables summarize typical parameters for the column chromatographic purification of 6-bromo-indazole derivatives, which can be used as a reference for refining your own purification protocol.

ParameterValueReference
Stationary Phase Silica Gel[3]
Mobile Phase Petroleum Ether / Ethyl Acetate[3]
Solvent Ratio 4:1[3]
Rf Value (Isomer 1) 0.25[3]
Rf Value (Isomer 2) 0.20[3]
ParameterValueReference
Stationary Phase Silica Gel[3]
Mobile Phase Petroleum Ether / Ethyl Acetate (Gradient)[3]
Initial Solvent Ratio 5:1[3]
Final Solvent Ratio 3:1[3]
Rf Value (Isomer 1) 0.25 (in 5:1)[3]
Rf Value (Isomer 2) 0.15 (in 5:1)[3]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Product from Impurities - Inappropriate mobile phase polarity.- Column overloading.- Improperly packed column.- Optimize the mobile phase using TLC to achieve a target Rf value of ~0.25-0.35 for 6-bromo-indazole.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without cracks or channels.
Product Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product Elutes Too Slowly or Not at All (Low Rf) - Mobile phase is not polar enough.- Increase the proportion of the polar solvent in the mobile phase.
Streaking or Tailing of the Product Band - Compound has poor solubility in the mobile phase.- Strong interaction with the stationary phase (acidic silica).- Modify the mobile phase by adding a small amount of a more polar solvent to improve solubility.- Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce interaction with acidic silica gel.[2]
Low Recovery of Purified Product - Product is partially co-eluting with impurities.- Product is too soluble in the mobile phase, leading to broad bands.- Re-optimize the mobile phase for better separation.- Consider using a less polar mobile phase to improve banding on the column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_column Load Sample onto Column pack_column->load_column dissolve_sample Dissolve Crude Product dissolve_sample->load_column elute Elute with Mobile Phase load_column->elute collect Collect Fractions elute->collect Continue Elution monitor Monitor with TLC collect->monitor Continue Elution monitor->elute Continue Elution combine Combine Pure Fractions monitor->combine Separation Complete evaporate Evaporate Solvent combine->evaporate pure_product Obtain Pure 6-Bromo-indazole evaporate->pure_product

Caption: Experimental workflow for the purification of 6-bromo-indazole by column chromatography.

troubleshooting_guide cluster_high_rf High Rf (> 0.5) cluster_low_rf Low Rf (< 0.2) cluster_good_rf Good Rf (0.2 - 0.4) cluster_separation_issue Poor Separation / Tailing start Column Chromatography Issue q1 What is the Rf of the target compound? start->q1 high_rf_cause Cause: Mobile phase is too polar. q1->high_rf_cause High low_rf_cause Cause: Mobile phase is not polar enough. q1->low_rf_cause Low q2 Is there poor separation or tailing? q1->q2 Good high_rf_solution Solution: Decrease polarity. (e.g., increase hexane %) high_rf_cause->high_rf_solution low_rf_solution Solution: Increase polarity. (e.g., increase ethyl acetate %) low_rf_cause->low_rf_solution no_issue Continue with purification. q2->no_issue No sep_cause Causes: - Overloading - Wrong solvent system - Acidic silica interaction q2->sep_cause Yes sep_solution Solutions: - Reduce sample load - Try different solvent system - Add triethylamine (0.1%) to eluent sep_cause->sep_solution

Caption: Troubleshooting decision tree for 6-bromo-indazole column chromatography.

References

Validation & Comparative

Confirming the Structure of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole by 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. For N-heterocyclic compounds such as substituted indazoles, which can exist as regioisomers, confirming the precise substitution pattern is critical. This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopic data to definitively confirm the structure of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole and differentiate it from its potential N-2 methylated isomer.

Executive Summary

Two-dimensional NMR spectroscopy, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides unequivocal evidence for the structural assignment of this compound. Key HMBC correlations, particularly the long-range coupling between the N-methyl protons and the C7a and C3a carbons of the indazole core, are decisive in distinguishing the N-1 from the N-2 regioisomer. This guide presents a detailed analysis of predicted NMR data for both isomers, outlining the experimental protocols and a logical workflow for structural verification.

Data Presentation: Predicted NMR Data

In the absence of published experimental spectra for this compound, predicted NMR data provides a robust framework for structural confirmation. The following tables summarize the predicted ¹H and ¹³C chemical shifts, and the expected key 2D NMR correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position This compound (Predicted) 6-Bromo-3-cyclopropyl-2-methyl-2H-indazole (Predicted)
¹H NMR (ppm)
N-CH₃4.08 (s, 3H)4.25 (s, 3H)
H-47.55 (d)7.60 (d)
H-57.30 (dd)7.15 (dd)
H-77.80 (d)7.70 (d)
Cyclopropyl-CH2.15 (m, 1H)2.20 (m, 1H)
Cyclopropyl-CH₂1.10-1.20 (m, 4H)1.15-1.25 (m, 4H)
¹³C NMR (ppm)
N-CH₃35.545.0
C3150.0155.0
C3a125.0120.0
C4122.0123.0
C5128.0127.0
C6115.0116.0
C7112.0110.0
C7a140.0142.0
Cyclopropyl-CH8.08.5
Cyclopropyl-CH₂10.010.5

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

2D NMR Experiment Key Correlations for this compound Key Differentiating Correlations for 6-Bromo-3-cyclopropyl-2-methyl-2H-indazole
COSY H-4 ↔ H-5, H-5 ↔ H-7 (weak), Cyclopropyl-CH ↔ Cyclopropyl-CH₂H-4 ↔ H-5, H-5 ↔ H-7 (weak), Cyclopropyl-CH ↔ Cyclopropyl-CH₂
HSQC N-CH₃ ↔ C(N-CH₃), H-4 ↔ C4, H-5 ↔ C5, H-7 ↔ C7, Cyclopropyl-CH ↔ C(Cyclopropyl-CH), Cyclopropyl-CH₂ ↔ C(Cyclopropyl-CH₂)N-CH₃ ↔ C(N-CH₃), H-4 ↔ C4, H-5 ↔ C5, H-7 ↔ C7, Cyclopropyl-CH ↔ C(Cyclopropyl-CH), Cyclopropyl-CH₂ ↔ C(Cyclopropyl-CH₂)
HMBC N-CH₃ ↔ C3a, C7a ; H-4 ↔ C3a, C6; H-5 ↔ C7, C3a; H-7 ↔ C5, C7a; Cyclopropyl-CH ↔ C3, C3aN-CH₃ ↔ C3, C7a ; H-4 ↔ C6, C7a; H-5 ↔ C7, C3a; H-7 ↔ C5, C3a; Cyclopropyl-CH ↔ C3, C4

The crucial differentiating correlations are highlighted in bold . In the N-1 isomer, the N-methyl protons are expected to show a 3-bond correlation to C7a and a 2-bond correlation to C3a. In contrast, for the N-2 isomer, the N-methyl protons would exhibit a 3-bond correlation to C3 and a 3-bond correlation to C7a.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.

1. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectrum Acquisition

  • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shift range and to ensure sample purity.

3. COSY (Correlation Spectroscopy) Experiment

  • Objective: To identify proton-proton spin-spin couplings, typically through 2-3 bonds.

  • Pulse Program: A standard COSY-90 or COSY-45 pulse sequence.

  • Key Parameters:

    • Spectral width in both dimensions should encompass all proton signals.

    • Typically 1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Number of scans per increment will depend on the sample concentration (typically 2-8 scans).

4. HSQC (Heteronuclear Single Quantum Coherence) Experiment

  • Objective: To identify direct one-bond correlations between protons and their attached carbons.

  • Pulse Program: A standard HSQC pulse sequence with gradient selection.

  • Key Parameters:

    • The spectral width in F2 (¹H) should cover all proton signals.

    • The spectral width in F1 (¹³C) should cover the expected carbon chemical shift range.

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

5. HMBC (Heteronuclear Multiple Bond Correlation) Experiment

  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

  • Pulse Program: A standard HMBC pulse sequence with gradient selection.

  • Key Parameters:

    • Spectral widths in F2 (¹H) and F1 (¹³C) should be set to cover all relevant signals.

    • The long-range coupling constant (ⁿJCH) is typically optimized for a value between 4-10 Hz.

Mandatory Visualization

The following diagrams illustrate the key structural features and the logical workflow for confirming the structure of this compound.

G Workflow for Structure Confirmation A Acquire 1D ¹H and ¹³C NMR B Acquire 2D COSY A->B C Acquire 2D HSQC A->C D Acquire 2D HMBC A->D E Analyze COSY: Identify ¹H-¹H spin systems B->E F Analyze HSQC: Assign ¹H-¹³C one-bond correlations C->F G Analyze HMBC: Identify long-range ¹H-¹³C correlations D->G H Integrate all data: Confirm connectivity and assign structure E->H F->H G->H I Structure Confirmed: This compound H->I

A Comparative Analysis of 1H-indazole versus 2H-indazole Tautomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of isomeric forms is critical for effective molecular design and discovery. Indazole, a key heterocyclic scaffold in medicinal chemistry, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole. These tautomers exhibit distinct physicochemical properties, stabilities, and biological activities, making their differentiation and selective synthesis a crucial aspect of drug development. This guide provides a comprehensive comparative analysis of 1H- and 2H-indazole, supported by experimental data and detailed methodologies.

Stability and Thermodynamic Preference

The 1H-indazole tautomer is the more thermodynamically stable and, therefore, the predominant form under most conditions.[1][2][3][4][5][6] This stability is attributed to its benzenoid structure, which confers greater aromaticity compared to the quinonoid structure of the 2H-tautomer.[5][6][7] The energy difference between the two tautomers has been quantified through both computational and experimental studies, consistently showing the 1H form to be more stable by several kcal/mol.[6][8][9]

Data Presentation: A Comparative Overview

The distinct electronic and structural differences between 1H- and 2H-indazole give rise to unique spectroscopic signatures, which are invaluable for their identification.

Spectroscopic Data

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1H-Indazole2H-Indazole Derivative (Representative)Key Differences
N-H ~13.40 (s, broad)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[2]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded, appearing at a higher chemical shift.[2]
H-4 ~7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[2]

Table 2: Physicochemical Properties

Property1H-Indazole2H-Indazole
Basicity (pKa) Weaker Base (~1.31)Stronger Base
Acidity (pKa) Stronger Acid (~13.86)Weaker Acid
Dipole Moment LowerHigher[9]
Thermodynamic Stability Data

Table 3: Calculated Energy Differences Between 1H- and 2H-Indazole

Method/Level of TheoryBasis SetPhaseΔE (1H → 2H) (kcal/mol)Reference
MP26-31GGas3.6[6]
MP26-31G**Aqueous~4.1[6]
B3LYP6-31GGas5.3[7]

Reactivity and Biological Significance

The differing electronic distributions of the 1H- and 2H-indazole tautomers influence their reactivity in chemical syntheses and their interactions with biological targets. Both tautomers are considered "privileged structures" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[3][4][5][10]

  • 1H-Indazole Derivatives: Have demonstrated a remarkable breadth of activities, including anti-cancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[3][11][12][13] Notably, clinically approved drugs like the anticancer agents niraparib and pazopanib feature the 1H-indazole core.[3]

  • 2H-Indazole Derivatives: Also exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antiprotozoal effects.[5][10][14][15][16] The development of synthetic methods to selectively produce 2H-indazoles is an active area of research due to their therapeutic potential.[17][18]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Tautomeric_Equilibrium cluster_1H 1H-Indazole (more stable) cluster_2H 2H-Indazole (less stable) 1H_structure 2H_structure 1H_structure->2H_structure Tautomerization

Caption: Tautomeric equilibrium between 1H- and 2H-indazole.

Experimental_Workflow start Starting Materials synthesis Regioselective Synthesis (e.g., Metal-catalyzed cyclization) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization bioassay Biological Activity Screening characterization->bioassay

References

A Comparative Guide to the Biological Activity of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole and its analogs. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential, particularly as anticancer agents and kinase inhibitors.[1][2][3] This document summarizes quantitative experimental data, details relevant methodologies, and visualizes key biological pathways to facilitate the rational design and development of novel indazole-based therapeutics.

Comparative Analysis of In Vitro Antiproliferative Activity

The antiproliferative activity of indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While direct comparative data for a series of immediate analogs of this compound is limited in publicly available literature, this section presents data for structurally related 1H-indazole derivatives to provide insights into structure-activity relationships (SAR).

The following table summarizes the in vitro antiproliferative activity of representative 1H-indazole-3-amine analogs. These compounds share the indazole core and are substituted at the 3-position, providing a basis for understanding how modifications to this position can influence anticancer activity.

Compound IDStructureA549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)PC-3 (Prostate) IC50 (µM)Hep-G2 (Hepatoma) IC50 (µM)HEK-293 (Normal) IC50 (µM)Selectivity Index (SI) for K562
6o 1-(4-fluorophenyl)-N-((1-(4-methoxybenzyl)-1H-indazol-3-yl)methyl)piperazin-4-carboxamide10.21 ± 1.035.15 ± 0.5511.25 ± 1.1715.36 ± 1.2533.20 ± 2.156.45
5k 2-((5-chloro-2-methylphenyl)thio)-N-((1-(4-methoxybenzyl)-1H-indazol-3-yl)methyl)acetamide>40>40>403.32 ± 0.351.25 ± 0.11-
5-Fu 5-Fluorouracil (Positive Control)1.25 ± 0.150.25 ± 0.032.58 ± 0.224.65 ± 0.410.035 ± 0.0030.14

Data sourced from Wang et al., 2023.[4]

Structure-Activity Relationship (SAR) Insights:

From the data presented, several SAR observations can be made for this series of 1H-indazole-3-amine derivatives:

  • Compound 6o demonstrated the most promising profile, with potent activity against the K562 leukemia cell line (IC50 = 5.15 µM) and significant selectivity over normal HEK-293 cells (SI = 6.45).[4] This suggests that the piperazine carboxamide moiety at the 3-position contributes favorably to both potency and safety.

  • In contrast, compound 5k , a mercapto acetamide derivative, showed potent activity against the Hep-G2 cell line (IC50 = 3.32 µM) but exhibited high toxicity to normal cells, indicating a poor selectivity profile.[4]

  • The replacement of the mercapto acetamide group in analogs like 5k with a piperazine group in compounds like 6o appears to be a successful strategy for improving the physicochemical properties and enhancing the antiproliferative activity against specific cell lines like K562.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the generation of reproducible and comparable data. The following sections provide methodologies for key in vitro assays used to characterize the biological activity of indazole analogs.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Procedure:

  • Cell Culture and Seeding: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) and a normal cell line (e.g., HEK-293) are cultured in appropriate media.[4] Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The indazole analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these compounds for a specified duration, typically 48 hours.[4]

  • MTT Incubation: After the treatment period, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from dose-response curves.

In Vitro Kinase Inhibition Assay

Biochemical kinase assays are essential for determining the direct inhibitory effect of compounds on specific kinase targets.

Procedure:

  • Reagent Preparation: Serial dilutions of the test compounds are prepared in an appropriate assay buffer. A solution of the target kinase, a suitable substrate, and ATP is also prepared.[5]

  • Assay Setup: The diluted compounds are added to the wells of a 384-well plate.[5]

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding the kinase/substrate/ATP solution to each well.[5]

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[5]

  • Signal Detection: The reaction is stopped, and the kinase activity is measured. The method of detection can vary (e.g., luminescence, fluorescence, radioactivity) depending on the assay format.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Apoptosis and Cell Cycle Analysis

Understanding the mechanism of action of anticancer compounds often involves investigating their effects on apoptosis (programmed cell death) and the cell cycle.

Western Blot for Apoptosis Markers:

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Procedure:

  • Cell Treatment and Lysis: Cancer cells are treated with the test compound at various concentrations for a specified time. The cells are then harvested and lysed to extract total proteins.[6][7]

  • Protein Quantification: The protein concentration in each lysate is determined to ensure equal loading.[6]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).[6][7]

  • Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and then with a corresponding secondary antibody.[7][8]

  • Detection: The protein bands are visualized using a suitable detection method, such as chemiluminescence.[6][7]

Cell Cycle Analysis by Flow Cytometry:

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Procedure:

  • Cell Treatment and Harvesting: Cells are treated with the indazole analog and then harvested.

  • Fixation and Permeabilization: The cells are fixed (e.g., with ethanol) to preserve their cellular structure and permeabilized to allow the entry of a DNA-staining dye.[9][10]

  • DNA Staining: The cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase treatment is often included to prevent the staining of RNA.[10]

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed based on their fluorescence intensity.

Visualizations

Experimental Workflow for In Vitro Biological Evaluation

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_mechanism synthesis Synthesis of Indazole Analogs antiproliferative Antiproliferative Assay (MTT) synthesis->antiproliferative Screening kinase_inhibition Kinase Inhibition Assay antiproliferative->kinase_inhibition Identify Hits mechanism_studies Mechanism of Action Studies kinase_inhibition->mechanism_studies apoptosis Apoptosis Assay (Western Blot) mechanism_studies->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle

Caption: A generalized workflow for the in vitro biological evaluation of novel indazole analogs.

Representative Signaling Pathway for Indazole-Induced Apoptosis

Some indazole derivatives have been shown to induce apoptosis by modulating key signaling pathways. For example, compound 6o was found to potentially inhibit Bcl-2 family members and affect the p53/MDM2 pathway.[4][11][12] The following diagram illustrates a simplified, representative pathway.

apoptosis_pathway cluster_p53 p53 Regulation cluster_bcl2 Mitochondrial Pathway Indazole Indazole Analog (e.g., Compound 6o) mdm2 MDM2 Indazole->mdm2 Inhibits bcl2 Bcl-2 (Anti-apoptotic) Indazole->bcl2 Inhibits p53 p53 p53->mdm2 Inhibition bax Bax (Pro-apoptotic) p53->bax Activates mdm2->p53 Degrades bcl2->bax Inhibits Apoptosis Apoptosis bax->Apoptosis

Caption: A representative signaling pathway for apoptosis induction by certain indazole analogs.

References

A Comparative Guide to Validating the Purity of Synthesized 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of a synthesized active pharmaceutical ingredient's (API) purity is a critical and indispensable step in the drug development pipeline. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of the synthesized heterocyclic compound, 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole. By presenting objective comparisons with alternative compounds and furnishing detailed experimental data, this document aims to equip researchers with the necessary tools to ensure the quality and reliability of their synthesized molecules.

The validation process hinges on a multi-pronged analytical approach, leveraging the strengths of various techniques to build a comprehensive purity profile. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis for the target compound and its structurally similar counterparts.

Comparative Analytes

For a robust comparative analysis, the following structurally related, commercially available indazole derivatives have been selected:

  • Alternative 1: 6-Bromo-1-methyl-1H-indazole

  • Alternative 2: 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole

  • Alternative 3: 6-Bromo-1,3-dimethyl-1H-indazole

  • Alternative 4: 3-Cyclopropyl-1H-indazole

These alternatives share key structural motifs with the target compound, such as the bromo-indazole core, the N-methyl group, or the cyclopropyl substituent, making them ideal for method development and comparative performance evaluation.

Purity Assessment Workflow

A systematic workflow is essential for the comprehensive validation of the synthesized compound's purity. The process begins with preliminary qualitative checks and progresses to rigorous quantitative analyses.

synthesis Synthesis of 6-Bromo-3-cyclopropyl- 1-methyl-1H-indazole purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification initial_purity Initial Purity Check (TLC, Melting Point) purification->initial_purity spectroscopic_id Spectroscopic Identification (¹H NMR, ¹³C NMR, MS) initial_purity->spectroscopic_id chromatographic_purity Chromatographic Purity (HPLC, GC-MS) spectroscopic_id->chromatographic_purity quantitative_analysis Quantitative Analysis (Relative Purity vs. Alternatives, qNMR) chromatographic_purity->quantitative_analysis final Final Purity Validation quantitative_analysis->final

Caption: General workflow for purity validation.

Quantitative Data Summary

The following tables summarize the expected and comparative data for the target compound and its alternatives across various analytical techniques.

Table 1: Chromatographic Purity Data (HPLC)

CompoundRetention Time (min)Purity by Area %Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compound TBD>99.0%TBDTBD
6-Bromo-1-methyl-1H-indazoleTBD>98.0%TBDTBD
5-Bromo-3-cyclopropyl-1-methyl-1H-indazoleTBD>98.0%TBDTBD
6-Bromo-1,3-dimethyl-1H-indazoleTBD>98.0%TBDTBD
3-Cyclopropyl-1H-indazoleTBD>98.0%TBDTBD
TBD: To be determined experimentally.

Table 2: Spectroscopic and Physical Data

CompoundMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ ppm, key signals)¹³C NMR (δ ppm, key signals)
This compound 251.12TBDTBDTBD
6-Bromo-1-methyl-1H-indazole211.0665-68TBDTBD
5-Bromo-3-cyclopropyl-1-methyl-1H-indazole251.12TBDTBDTBD
6-Bromo-1,3-dimethyl-1H-indazole225.0958-60TBDTBD
3-Cyclopropyl-1H-indazole158.20148-150TBDTBD
TBD: To be determined experimentally. NMR chemical shifts are solvent-dependent.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc separation Chromatographic Separation (Isocratic or Gradient Elution) hplc->separation detection UV Detection (e.g., 254 nm) separation->detection analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis

Caption: HPLC analysis workflow.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized compound and each alternative in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It can be particularly useful for identifying residual solvents and volatile by-products from the synthesis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions (Starting Point):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for both qualitative and quantitative purity assessment. ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, allowing for the identification of the target compound and any proton- or carbon-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

Data Analysis:

  • The purity can be estimated by comparing the integral of a characteristic signal of the target compound to the integrals of signals corresponding to impurities. For absolute purity determination without a specific certified reference standard, Quantitative NMR (qNMR) can be employed. This involves adding a certified internal standard of known concentration to the sample and comparing the integral of the analyte signal to that of the standard.[1][2]

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range, making it a simple and effective method for a preliminary purity assessment.[3]

Instrumentation:

  • Melting point apparatus.

Procedure:

  • Place a small, finely powdered sample of the dried compound into a capillary tube, sealed at one end.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Logical Relationships of Analytical Techniques

The chosen analytical techniques are complementary and provide a holistic view of the compound's purity.

Compound Synthesized Compound MP Melting Point (Preliminary Purity) Compound->MP NMR NMR Spectroscopy (Structural Confirmation, Impurity Identification) Compound->NMR HPLC HPLC (Quantitative Purity, Non-volatile Impurities) Compound->HPLC GCMS GC-MS (Volatile Impurities, Residual Solvents) Compound->GCMS Purity Comprehensive Purity Profile MP->Purity NMR->Purity HPLC->Purity GCMS->Purity

Caption: Interrelation of analytical methods.

Conclusion

Validating the purity of a synthesized compound such as this compound requires a rigorous and multi-faceted analytical strategy. By employing a combination of chromatographic and spectroscopic techniques, and by comparing the analytical performance against structurally similar alternatives, researchers can establish a high degree of confidence in the purity and identity of their target molecule. The experimental protocols and comparative data presented in this guide provide a robust framework for achieving this critical aspect of drug discovery and development. The absence of a commercial certified reference standard for the title compound necessitates a focus on relative purity assessment or the use of advanced techniques like qNMR for absolute quantification.

References

A Comparative Guide to the Cross-Reactivity of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has proven to be a privileged structure in the development of protein kinase inhibitors, leading to several clinically approved drugs. The versatility of the indazole core allows for the fine-tuning of inhibitor selectivity, a critical factor in determining therapeutic efficacy and minimizing off-target effects. This guide provides an objective comparison of the cross-reactivity profiles of prominent indazole-based inhibitors, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Kinase Inhibition Profiles

The selectivity of indazole-based inhibitors varies significantly, from highly targeted agents to multi-kinase inhibitors. The following tables summarize the inhibitory activities of selected compounds against a panel of kinases, providing a quantitative comparison of their potency and cross-reactivity.

Table 1: Inhibitory Activity of Axitinib and Pazopanib
Target KinaseAxitinib IC₅₀ (nM)Pazopanib IC₅₀ (nM)
VEGFR10.110
VEGFR20.230
VEGFR30.1-0.347
PDGFRα-71
PDGFRβ1.684
c-Kit1.774-140
FGFR1-140
c-Fms-146

Data compiled from multiple sources.[1][2]

Table 2: Inhibitory Activity of UNC2025 and R428 (Bemcentinib)
Target KinaseUNC2025 Kᵢ (nM)R428 (Bemcentinib) IC₅₀ (nM)
MerTK0.16-
Flt30.59-
Axl13.314
Tyro3->100-fold selective over Axl
Abl->100-fold selective over Axl

Data compiled from multiple sources.[3][4][5][6]

Table 3: Selectivity Profile of a PLK4 Inhibitor (Compound C05)
Kinase TargetC05 (% Inhibition at 0.5 µM)
PLK487.45%
PLK115.32%
PLK221.89%
PLK312.56%
CDK2/cyclin A25.78%
Aurora A31.45%
Aurora B28.91%

This data illustrates the selectivity of Compound C05 for PLK4 over other Polo-like kinases and cell cycle kinases.[7]

Key Signaling Pathways and Inhibition

Indazole-based inhibitors often target critical nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis. The following diagrams illustrate simplified representations of these pathways and the points of inhibition.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS PKC PKC PLCg->PKC Proliferation Proliferation, Angiogenesis, Survival PKC->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Axitinib Axitinib/ Pazopanib Axitinib->VEGFR

VEGFR Signaling Pathway Inhibition

AXL_Signaling GAS6 Gas6 AXL AXL GAS6->AXL PI3K PI3K AXL->PI3K STAT STAT AXL->STAT ERK ERK AXL->ERK AKT Akt PI3K->AKT NFkB NF-κB AKT->NFkB Survival Cell Survival, Migration, Drug Resistance NFkB->Survival STAT->Survival ERK->Survival R428 R428 (Bemcentinib) R428->AXL

AXL Signaling Pathway Inhibition

PLK4_Signaling PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome CellCycle Cell Cycle Progression Centrosome->CellCycle Apoptosis Apoptosis C05 Compound C05 C05->PLK4 C05->Apoptosis

PLK4 Signaling and Inhibition

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate assessment of inhibitor cross-reactivity. The following are representative protocols for common in vitro kinase assays.

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Indazole-based inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indazole-based inhibitor in DMSO. Further dilute in Kinase Reaction Buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of the assay plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture (prepared in Kinase Reaction Buffer) to each well.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (prepared in Kinase Reaction Buffer).

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[7][8][9][10]

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.

Materials:

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Purified tagged recombinant kinase

  • Indazole-based inhibitor

  • TR-FRET Dilution Buffer

  • Black, low-volume 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a 4X solution of the indazole-based inhibitor serial dilutions in TR-FRET Dilution Buffer.

    • Prepare a 2X solution of the kinase and Eu-labeled antibody mixture in TR-FRET Dilution Buffer.

    • Prepare a 4X solution of the tracer in TR-FRET Dilution Buffer.

  • Assay Assembly:

    • Add 4 µL of the 4X inhibitor solution or vehicle control to the wells of the assay plate.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percentage of inhibition based on the decrease in the FRET signal in the presence of the inhibitor compared to the vehicle control. Calculate the IC₅₀ value from the dose-response curve.[11][12][13][14][15]

Protocol 3: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This traditional "gold standard" assay directly measures the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Indazole-based inhibitor

  • Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indazole-based inhibitor in DMSO, followed by dilution in Kinase Reaction Buffer.

  • Kinase Reaction:

    • To the wells of an assay plate, add the diluted inhibitor or vehicle control.

    • Add the kinase and substrate to the wells.

    • Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60-120 minutes).

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition by comparing the radioactivity in the inhibitor-treated wells to the vehicle control wells. Calculate the IC₅₀ value from the dose-response curve.[16][17][18][19]

Experimental and Logical Workflows

Effective cross-reactivity profiling involves a systematic approach, from initial screening to in-depth characterization.

Experimental_Workflow HTS High-Throughput Screen (e.g., ADP-Glo) Hit_ID Hit Identification HTS->Hit_ID Dose_Response IC₅₀ Determination (Dose-Response) Hit_ID->Dose_Response Potency Potency Assessment Dose_Response->Potency Kinome_Scan Broad Kinome Screen (>400 kinases) Potency->Kinome_Scan Selectivity Selectivity Profiling Kinome_Scan->Selectivity Cellular_Assay Cellular Target Engagement (e.g., Western Blot) Selectivity->Cellular_Assay Off_Target_ID Off-Target Identification Selectivity->Off_Target_ID SAR Structure-Activity Relationship (SAR) Selectivity->SAR On_Target On-Target Effect Confirmation Cellular_Assay->On_Target

Kinase Inhibitor Profiling Workflow

SAR_Logic Indazole_Core Indazole Core Substitutions Chemical Substitutions (R1, R2, R3...) Indazole_Core->Substitutions Potency Potency (IC₅₀) Substitutions->Potency Selectivity Selectivity Substitutions->Selectivity PK Pharmacokinetics Substitutions->PK Optimization Lead Optimization Potency->Optimization Selectivity->Optimization PK->Optimization

Structure-Activity Relationship Logic

References

A Comparative Guide to the Synthetic Routes of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of therapeutic agents. The efficient and versatile synthesis of substituted indazoles is therefore a critical endeavor. This guide provides an objective comparison of four prominent synthetic strategies: the classical Jacobson Indazole Synthesis, modern Palladium-Catalyzed Cross-Coupling reactions, the Davis-Beirut Reaction for 2H-indazoles, and a contemporary Transition-Metal-Free approach.

This comparison focuses on quantitative performance, detailed experimental methodologies, and the logical workflows of each route to assist researchers in selecting the optimal synthetic strategy for their specific needs.

At a Glance: Performance Comparison of Indazole Synthetic Routes

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Jacobson Indazole Synthesis 35-65%[1]Generally limited to specific N-nitroso-o-alkylanilines.[1]Utilizes simple starting materials; a well-established classical method.Often requires harsh conditions (strong acids, high temperatures); yields can be moderate; potential for side reactions.[1]
Palladium-Catalyzed Cross-Coupling Good to excellent (often >80%)[2][3]Broad tolerance for various functional groups on both the aryl halide and hydrazine components.[2][3]High yields, excellent functional group tolerance, and versatility in accessing a wide range of substituted 1-aryl-1H-indazoles.[2]Requires expensive and potentially toxic palladium catalysts and ligands; may necessitate inert atmosphere conditions.
Davis-Beirut Reaction Good (typically 60-90%)Tolerant of a range of alkyl and some aryl amines; the choice of alcohol as a solvent is crucial.A metal-free approach that uses inexpensive starting materials and is versatile for synthesizing various 2H-indazoles.Can result in lower yields with certain substrates like secondary alcohols and anilines; may require careful optimization of reaction conditions.
Transition-Metal-Free (TEMPO-mediated) Good to excellent (often >70%)[4]Broad substrate scope, including those with both electron-donating and electron-withdrawing groups.[4]Avoids the use of expensive and toxic transition metals; often employs mild reaction conditions and readily available reagents.[4]May require elevated temperatures; the scope can be dependent on the specific oxidant and reaction conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core transformations of the four synthetic routes, providing a clear visual comparison of their starting materials and overall logic.

jacobson_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product o-Toluidine o-Toluidine Nitrosation Nitrosation o-Toluidine->Nitrosation NaNO2, Ac2O, AcOH Cyclization Cyclization Nitrosation->Cyclization Heat 1H-Indazole 1H-Indazole Cyclization->1H-Indazole palladium_catalyzed_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product o-Haloaryl_Aldehyde_Ketone o-Haloaryl Aldehyde/Ketone Hydrazone_Formation Hydrazone Formation o-Haloaryl_Aldehyde_Ketone->Hydrazone_Formation Aryl_Hydrazine Aryl Hydrazine Aryl_Hydrazine->Hydrazone_Formation Intramolecular_Amination Intramolecular Amination Hydrazone_Formation->Intramolecular_Amination Pd Catalyst, Ligand, Base 1-Aryl-1H-Indazole 1-Aryl-1H-Indazole Intramolecular_Amination->1-Aryl-1H-Indazole davis_beirut_reaction cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product o-Nitrobenzylamine o-Nitrobenzylamine Base_Mediated_Cyclization Base-Mediated Cyclization o-Nitrobenzylamine->Base_Mediated_Cyclization Base (e.g., KOH), Alcohol 2H-Indazole 2H-Indazole Base_Mediated_Cyclization->2H-Indazole transition_metal_free_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aryl_Hydrazone Aryl Hydrazone Oxidative_Cyclization Oxidative Cyclization Aryl_Hydrazone->Oxidative_Cyclization TEMPO, Base, O2 1H-Indazole 1H-Indazole Oxidative_Cyclization->1H-Indazole decision_tree Start Start Target_Isomer Target Isomer? Start->Target_Isomer Substrate_Availability Substrate Availability? Target_Isomer->Substrate_Availability 1H-Indazole Davis_Beirut Davis-Beirut Reaction Target_Isomer->Davis_Beirut 2H-Indazole Metal_Tolerance Metal Tolerance? Substrate_Availability->Metal_Tolerance o-Haloaryl Hydrazone Available Harsh_Conditions Avoid Harsh Conditions? Substrate_Availability->Harsh_Conditions o-Alkylaniline Available Palladium Palladium-Catalyzed Metal_Tolerance->Palladium Yes Metal_Free Transition-Metal-Free Metal_Tolerance->Metal_Free No Jacobson Jacobson Synthesis Harsh_Conditions->Jacobson No Harsh_Conditions->Metal_Free Yes

References

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-Indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-bromo-indazole analogs, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors. The indazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1] Among its derivatives, 6-bromo-indazoles have emerged as a particularly interesting class of compounds, demonstrating significant potential as inhibitors of key cancer-related targets.[2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

The 1H-indazole core is a bioisostere of the purine ring in ATP, allowing it to act as a competitive inhibitor at the kinase active site.[4][5] The nitrogen atoms of the indazole ring can serve as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase, a critical determinant of binding affinity.[4][5] The bromine atom at the 6-position provides a versatile handle for synthetic modification, often through cross-coupling reactions, enabling the exploration of the solvent-exposed regions of the ATP-binding pocket.[4]

Comparative Analysis of Kinase Inhibitory Activity

The in vitro kinase inhibitory activity of a series of 6-Bromo-1-methyl-1H-indazol-4-amine analogs against Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a validated cancer target, is summarized below. The selection of analogs highlights common chemical modifications explored in SAR studies of indazole-based kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory and Antiproliferative Activity of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs

Compound IDR1 Substitution (on 4-amino phenyl)R2 Substitution (on indazole)PLK4 IC50 (nM)Cellular Antiproliferative Activity (MCF-7, IC50 µM)
LEAD-001HH505.2
COMP-002FH353.8
COMP-003ClH282.5
COMP-004CH3H454.1
COMP-005HF626.8
COMP-006HCl556.1
COMP-007HCH3758.3
Axitinib--6.50.2
Centrinone--2.74.8
Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[6]

Structure-Activity Relationship (SAR) Summary:

  • Substitution at the 4-amino position (R1): Small electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring attached to the 4-amino group tend to enhance PLK4 inhibitory potency (e.g., COMP-002 and COMP-003).[6] This may be due to favorable interactions within the ATP-binding pocket of the kinase.[6]

  • Substitution on the Indazole Core (R2): Modifications at other positions on the indazole ring appear to be less tolerated. Even small substitutions at these positions can lead to a decrease in activity, suggesting the 6-bromo-1-methyl-1H-indazol-4-amine core is a well-optimized scaffold for PLK4 inhibition.[6]

  • Comparison with Alternatives: While the lead compound and its analogs show promising nanomolar potency against PLK4, established kinase inhibitors like Axitinib and Centrinone exhibit more potent inhibition.[6]

Another study identified compound 2f, a distinct indazole derivative, which showed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM.[7] This compound was found to promote apoptosis via the ROS-mitochondrial pathway and suppress tumor growth in a mouse model.[7]

SAR_Summary cluster_scaffold 6-Bromo-Indazole Scaffold cluster_mods Structural Modifications & Activity cluster_outcomes Biological Outcomes cluster_trends Indazole Core Scaffold 6-Bromo-1H-Indazole R1 R1: 4-Amino Phenyl Substitution Indazole->R1 Modify R2 R2: Indazole Core Substitution Indazole->R2 Modify Potency Kinase Inhibitory Potency (e.g., PLK4) R1->Potency EWG Small Electron- Withdrawing Groups (F, Cl) at R1 R1->EWG R2->Potency Other Substitutions at R2 R2->Other Activity Antiproliferative Activity Potency->Activity Correlates with Increase Increase Potency EWG->Increase Decrease Decrease Potency Other->Decrease Increase->Potency Decrease->Potency

Structure-Activity Relationship (SAR) logic for 6-bromo-indazole analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies.

A. Synthesis of Key Intermediate (6-Bromo-3-iodo-1H-indazole) This protocol describes a common step in the synthesis of more complex 6-bromo-indazole derivatives.[7][8]

  • Dissolve 6-bromo-1H-indazole (1.0 equivalent) in Dimethylformamide (DMF).

  • Add Potassium Hydroxide (KOH) (2.0 equivalents) to the solution.

  • Add a solution of Iodine (I2) (1.5 equivalents) in DMF dropwise into the mixture.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3, at which point a white solid should precipitate.

  • Filter and dry the solid to yield the 6-bromo-3-iodo-1H-indazole intermediate.[8]

B. In Vitro Kinase Inhibition Assay (Example: PLK4)

  • The assay is performed in a final volume of 10 µL in a 384-well plate.

  • Test compounds, serially diluted in DMSO, are added to the wells.

  • Recombinant PLK4 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP are added to initiate the reaction.

  • The reaction is incubated for a specified time (e.g., 60 minutes) at room temperature.

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Luminescence is measured using a plate reader.

  • IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.

C. Cellular Antiproliferative Assay (Example: MCF-7 Cells)

  • Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a series of 10-fold dilutions) for 72 hours.

  • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to vehicle-treated control cells. IC50 values are determined from the dose-response curves.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Start: 6-Bromo-1H-indazole synthesis Synthetic Modification (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization synthesis->purification library Compound Library purification->library kinase_assay In Vitro Kinase Assay (IC50) library->kinase_assay Test Compounds cell_assay Cellular Antiproliferative Assay (IC50) kinase_assay->cell_assay western_blot Target Validation (Western Blot) cell_assay->western_blot sar SAR Analysis western_blot->sar Analyze Data lead_id Lead Identification sar->lead_id

General workflow for kinase inhibitor discovery using 6-bromo-indazoles.

Signaling Pathway Context

The 6-bromo-indazole derivatives discussed here primarily target protein kinases, which are crucial nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

kinase_pathway cluster_upstream cluster_receptor cluster_inhibitor cluster_downstream GF Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Activates Proliferation Cell Proliferation RTK->Proliferation Angiogenesis Angiogenesis RTK->Angiogenesis Survival Cell Survival RTK->Survival PLK4 Polo-like Kinase 4 (PLK4) Centrosome Centrosome Duplication PLK4->Centrosome Inhibitor 6-Bromo-Indazole Derivative Inhibitor->RTK Inhibits Inhibitor->PLK4 Inhibits Centrosome->Proliferation

Simplified signaling pathways targeted by 6-bromo-indazole inhibitors.

References

Efficacy of the 6-Bromo-Indazole Scaffold: A Comparative Analysis Against Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural motif mimics the purine core of ATP, enabling compounds derived from it to act as competitive inhibitors of kinase activity.[1] Among the various substituted indazoles, the 6-bromo-1H-indazole scaffold serves as a critical building block in the synthesis of potent and selective kinase inhibitors.[2] While specific public data on the biological activity of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is limited, its core scaffold is featured in numerous potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of representative kinase inhibitors based on the 6-bromo-1H-indazole scaffold against other established kinase inhibitors, supported by experimental data and detailed methodologies.

Comparative Kinase Inhibition Profiles

The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of a specific biological function in vitro. The following table summarizes the IC50 values for representative kinase inhibitors, including those based on the indazole scaffold, against a panel of clinically relevant protein kinases. This allows for a comparison of the potency and selectivity of the 6-bromo-1H-indazole scaffold against other chemical entities.

Kinase Target6-Bromo-1H-indazole Scaffold-Based InhibitorIC50 (nM)Other Kinase InhibitorsIC50 (nM)
VEGFR-2 Derivative W4[3]< 5Axitinib[3]0.2
Derivative W12[3]< 5Pazopanib[3]30
Derivative W17[3]< 5Regorafenib[4]4.2 (murine)
Derivative W19[3]< 5Telatinib[4]6
Derivative W20[3]< 5Apatinib mesylate[4]1
PLK4 Indazole-based PLK4 inhibitor[5]< 0.1CFI-400437[6]1.55
Centrinone[6]2.71
CFI-400945[6]4.85
Axitinib[6]4.2
FLT3 Indazole-based FLT3 inhibitor (UNC2025)[7]1.6Quizartinib[8]0.40 - 0.89
Gilteritinib[8]7.87
Midostaurin[8]10.12
AXL Indazole-based AXL inhibitor (UNC2025)[7]1.6Cabozantinib[7]7
Gilteritinib[9]-
Pim-1 Indazole-based Pim-1 inhibitor (Compound 59c)[8]3 - 70AZD1208[10]0.4
CX-6258 HCl[10]5
SGI-1776 free base[10]7
SMI-4a[10]17
TCS PIM-1 1[10]50

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and various research articles and may not have been determined in head-to-head studies with the other inhibitors listed.[3] Therefore, direct comparisons should be made with caution.

Signaling Pathway Visualization

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design. The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis and a primary target for many indazole-based inhibitors.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Proliferation, Survival, Migration PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Indazole_Inhibitor 6-Bromo-Indazole Inhibitor Indazole_Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 6-bromo-indazole derivatives.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the accurate assessment of kinase inhibitor efficacy.

Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

  • Principle: A terbium-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled substrate are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.[11][12]

  • Materials:

    • Target kinase (e.g., VEGFR-2, PLK4)

    • Fluorescein-labeled substrate peptide

    • Terbium-labeled anti-phospho-substrate antibody

    • ATP

    • Test compounds (e.g., 6-bromo-1H-indazole derivatives)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well low-volume black plates

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

    • Kinase Reaction: In a 384-well plate, add the test compound, the target kinase, and the fluorescently labeled substrate.

    • Initiation: Start the kinase reaction by adding ATP to each well. The ATP concentration is typically at or near the Km for the specific kinase.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).[11]

    • Detection: Stop the reaction by adding EDTA. Add the terbium-labeled antibody to each well.

    • Signal Reading: Incubate for at least 30 minutes at room temperature to allow for antibody binding.[13] Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the terbium and fluorescein wavelengths.

    • Data Analysis: Calculate the ratio of the acceptor (fluorescein) to the donor (terbium) signal. Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.

Cell-Based Assay: MTT Cell Proliferation Assay

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product.[14] The amount of formazan is proportional to the number of viable cells.[14]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

    • 96-well flat-bottom plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours).[17] Include a vehicle control (e.g., DMSO).

    • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[16]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Target Engagement Assay: Western Blot for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of a target kinase and its downstream substrates within cells, confirming that the inhibitor is engaging its intended target.[18]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein.

  • Materials:

    • Cell line expressing the target kinase

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[19]

    • Primary antibodies (anti-phospho-kinase, anti-total-kinase, loading control like β-actin)

    • HRP-conjugated secondary antibodies

    • PVDF membrane

    • ECL (Enhanced Chemiluminescence) substrate

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with various concentrations of the test compound for a specified time. Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with Tween 20) to prevent non-specific antibody binding.[20] Milk is not recommended as it contains phosphoproteins that can increase background.[20]

      • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein and a loading control.

    • Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylation is determined by the ratio of the phospho-protein signal to the total protein signal.

References

A Researcher's Comparative Guide to Orthogonal Methods for Purity Assessment of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs), particularly heterocyclic compounds, is paramount for safety and efficacy. Heterocyclic compounds, prevalent in a vast array of pharmaceuticals, often present analytical challenges due to their diverse structures and potential for a wide range of process-related and degradation impurities.[1][2] This guide provides a comprehensive comparison of orthogonal analytical methods for the purity assessment of these critical molecules, supported by experimental data and detailed protocols.

The principle of employing orthogonal methods—analytical techniques that rely on different separation or detection principles—is a cornerstone of robust impurity profiling.[3] This approach significantly increases the probability of detecting all impurities present in a sample, including those that may co-elute or be otherwise obscured in a single analytical run.[3] By utilizing two or more dissimilar methods, a more complete and accurate picture of a compound's purity can be established.[4]

Comparative Analysis of Orthogonal Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for purity determination.[5] However, relying on a single HPLC method, typically reversed-phase (RP-HPLC), may not be sufficient to resolve all potential impurities. To achieve orthogonality, various HPLC modes and the alternative technique of Capillary Electrophoresis (CE) are employed. The following table summarizes the performance of different orthogonal methods for the analysis of impurities in heterocyclic compounds, based on published studies.

Analytical Method Heterocyclic Compound/Impurity Linearity (r²) Limit of Detection (LOD) Limit of Quantitation (LOQ) Accuracy (% Recovery) Precision (%RSD) Reference
RP-HPLC-UV Ondansetron Impurities>0.994-LLOQ determined with S/NWithin 8.7% of nominal≤ 7.3%[6]
UHPLC-MS Ondansetron Impurities>0.994-LLOQ determined with S/NWithin 8.7% of nominal≤ 7.3%[6]
SFC-MS Ondansetron Impurities>0.994-LLOQ determined with S/NWithin 8.7% of nominal≤ 7.3%[6]
LC-MS Valaciclovir Impurity G0.9984-207.20 ppm96.0% - 98.3%1.53%[7]
LC-MS Valaciclovir Impurity S0.9976-216.00 ppm98.02% - 103.4%2.96%[7]
CE-UV Cetirizine Dihydrochloride0.99933 ng/mL10 ng/mL--[8]
HPLC-UV Cetirizine Dihydrochloride0.99945 ng/mL10 ng/mL--[8]
HILIC-UV Succinylcholine Impurities0.9992.4 - 11.5 µg/mL7.3 µg/mL95.7% - 98.9%-[9]

Key Observations:

  • Orthogonality in Action: The case of ondansetron analysis demonstrates the power of using orthogonal techniques (RP-HPLC, UHPLC, and SFC), all coupled with MS detection, to achieve high sensitivity and accurate quantification of potential mutagenic impurities.[6]

  • Complementary Techniques: For valaciclovir, an LC-MS method was developed as an orthogonal approach to the existing TLC method for impurity quantification, showcasing the utility of having alternative validated methods.[10]

  • CE as a Viable Alternative: The comparison of CE and HPLC for cetirizine analysis highlights that CE can offer comparable or even better sensitivity (lower LOD) and is a valuable orthogonal technique to HPLC.[8][11]

  • HILIC for Polar Impurities: The HILIC method for succinylcholine effectively separated polar impurities that are often challenging to retain and resolve using traditional RP-HPLC.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these analytical methods.

Protocol 1: RP-HPLC-UV Method for Quinoline Derivatives

This protocol provides a general starting point for the analysis of quinoline derivatives.[12]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of organic modifier and increase over time to elute more hydrophobic compounds. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the specific quinoline derivative (e.g., 270 nm or 340 nm).[12]

  • Injection Volume: 10 µL.[12]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm filter.[13]

Protocol 2: HILIC-UV Method for Polar Impurities

This protocol is suitable for the analysis of polar heterocyclic compounds and their impurities.[9]

  • Instrumentation: An HPLC or UHPLC system with a UV detector.

  • Column: A HILIC stationary phase (e.g., bare silica, amide, or zwitterionic).

  • Mobile Phase:

    • A: Acetonitrile (typically the strong eluent in HILIC).

    • B: Aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3.0).

  • Gradient: A typical HILIC gradient starts with a high percentage of the organic solvent and decreases over time. For example, 95% to 50% A over 15 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Acetonitrile and Water (e.g., 90:10 v/v) to ensure compatibility with the initial mobile phase.

Protocol 3: Capillary Zone Electrophoresis (CZE) Method

This protocol provides a general framework for impurity profiling by CE.[14][15]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution appropriate for the analyte's charge state, for example, 50 mM phosphate buffer at pH 2.5 for basic heterocyclic compounds.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a wavelength that provides good absorbance for the parent compound and its impurities.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength solution.

Visualizing the Orthogonal Approach

The following diagram illustrates the logical workflow of using orthogonal methods for a comprehensive purity assessment of a heterocyclic compound.

Orthogonal_Purity_Assessment cluster_0 Primary Analysis cluster_1 Orthogonal Analysis cluster_2 Data Comparison and Final Assessment API Heterocyclic API Sample PrimaryMethod Primary Method (e.g., RP-HPLC-UV) API->PrimaryMethod OrthogonalMethod1 Orthogonal Method 1 (e.g., HILIC-MS) API->OrthogonalMethod1 OrthogonalMethod2 Orthogonal Method 2 (e.g., CE-UV) API->OrthogonalMethod2 PrimaryAnalysis Initial Purity Profile (Peak Areas, % Impurity) PrimaryMethod->PrimaryAnalysis Comparison Compare Purity Profiles - Number of impurities - % Area of each impurity - Resolution of critical pairs PrimaryAnalysis->Comparison OrthogonalAnalysis1 Secondary Purity Profile 1 OrthogonalMethod1->OrthogonalAnalysis1 OrthogonalAnalysis2 Secondary Purity Profile 2 OrthogonalMethod2->OrthogonalAnalysis2 OrthogonalAnalysis1->Comparison OrthogonalAnalysis2->Comparison FinalPurity Comprehensive Purity Assessment (Final Reportable Value) Comparison->FinalPurity

References

Benchmarking 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the indazole scaffold represents a privileged structure with demonstrated therapeutic potential across oncology and inflammatory diseases. This guide provides a comparative benchmark for the novel compound, 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, against established standards in key biological assays. The following data and protocols are intended to facilitate an objective evaluation of its potential as a new therapeutic agent.

The indazole core is a versatile pharmacophore found in numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1][2] Derivatives of indazole have shown a wide range of biological activities, including anti-inflammatory, anti-angiogenic, and cytotoxic effects.[1][3] These activities are often attributed to the inhibition of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK).[4][5][6]

This guide will focus on benchmarking this compound against established inhibitors of these pathways, providing a framework for assessing its potency and selectivity.

In Vitro Efficacy: A Comparative Analysis

To contextualize the potential of this compound, its performance should be evaluated against well-characterized inhibitors in relevant in vitro assays. The following tables summarize the inhibitory activities of standard compounds against key cancer cell lines and enzymatic targets.

Table 1: Comparative Anti-proliferative Activity (IC50, µM)
CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)K562 (Leukemia)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin0.04 - 0.1 µM0.1 - 0.5 µM0.05 - 0.2 µM0.01 - 0.1 µM
5-Fluorouracil0.1 - 5 µM1 - 10 µM5 - 50 µM0.5 - 5 µM[7]
Etoposide1 - 10 µM1 - 20 µM0.5 - 5 µM0.1 - 1 µM
Table 2: Comparative Kinase Inhibition (IC50, nM)
CompoundVEGFR-2p38 MAPK
This compound Experimental DataExperimental Data
Sorafenib90 nM[8]-
Sunitinib80 nM-
SB203580 (Adezmapimod)-50 - 100 nM

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of a novel compound. The following are standard protocols for the key experiments cited in this guide.

Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and standard drugs for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the supernatant and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of a compound on a specific kinase.

  • Assay Setup: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at room temperature for a specified time.

  • Signal Detection: Measure the fluorescence to determine the extent of substrate phosphorylation.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Visualizing Molecular Pathways and Experimental Processes

To aid in the conceptualization of the compound's potential mechanisms of action and the experimental workflow, the following diagrams are provided.

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 p38 MAPK Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to PLCγ PLCγ VEGFR-2->PLCγ Activates PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival Stress Stimuli Stress Stimuli MKK3/6 MKK3/6 Stress Stimuli->MKK3/6 Activates p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates MK2 MK2 p38 MAPK->MK2 Inflammatory Cytokines Inflammatory Cytokines MK2->Inflammatory Cytokines Production This compound This compound This compound->VEGFR-2 Inhibits This compound->p38 MAPK Inhibits G cluster_0 In Vitro Assay Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis End End Data Analysis->End

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and maintaining regulatory compliance. The following guidelines are based on safety data for structurally similar compounds and established best practices for handling halogenated heterocyclic molecules.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE, which should be worn at all times in the laboratory when handling this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and dust particles.
Hand Protection Chemical-resistant glovesNitrile rubber or other compatible material.Prevents direct skin contact with the chemical.[1]
Body Protection Laboratory CoatStandard lab coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Chemical Fume HoodAll handling should be conducted within a certified chemical fume hood.Prevents inhalation of dust or vapors.[2]

Operational Plan: Step-by-Step Handling Procedures

Meticulous adherence to standard operating procedures is crucial for minimizing risks associated with this compound. The following step-by-step guide outlines the essential handling protocols.

1. Engineering Controls:

  • Always handle this compound within a properly functioning chemical fume hood to prevent the inhalation of any dust or vapors.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]

2. Personal Protective Equipment (PPE) and Hygiene:

  • Before beginning any work, don the required PPE as detailed in the table above.

  • After handling, wash your hands and any exposed skin thoroughly with soap and water.[3]

  • Do not eat, drink, or smoke in the laboratory.[4][5]

3. Handling the Compound:

  • Avoid generating dust when weighing or transferring the solid compound.[3]

  • Keep the container tightly closed when not in use to prevent contamination and exposure.[3]

  • Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these materials are incompatible.[1][3]

4. In Case of a Spill:

  • In the event of a small spill, carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[3]

  • Avoid creating dust during the cleanup process.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory standards.

1. Waste Segregation:

  • Due to its bromine content, this compound is classified as a halogenated organic compound.

  • All waste containing this chemical must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[2]

  • Never mix halogenated waste with non-halogenated organic waste.[2]

2. Disposal of Unused Chemical:

  • Carefully transfer any unused or waste this compound into the designated "Halogenated Organic Waste" container.[2]

3. Disposal of Contaminated Materials:

  • Solid Waste: Items such as contaminated gloves, weighing paper, and paper towels should be placed in a sealed bag and then into the solid "Halogenated Organic Waste" container.[2]

  • Glassware: Before washing, decontaminate glassware by rinsing it with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in the liquid "Halogenated Organic Waste" container.[2] After this initial rinse, the glassware can be cleaned using standard laboratory procedures.[2]

4. Final Disposal:

  • All "Halogenated Organic Waste" must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]

  • Do not dispose of this chemical down the drain or in the regular trash.[2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Chemical Fume Hood Function prep_ppe->prep_hood prep_safety Locate Eyewash Station and Safety Shower prep_hood->prep_safety handle_weigh Weigh and Transfer Compound prep_safety->handle_weigh Proceed to Handling handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction disp_solid Dispose of Solid Waste in Halogenated Container handle_reaction->disp_solid End of Experiment disp_liquid Rinse Glassware, Collect Rinsate in Halogenated Container handle_reaction->disp_liquid End of Experiment disp_final Arrange for Professional Waste Disposal disp_solid->disp_final disp_liquid->disp_final

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.